Product packaging for 3-Isoxazolidinemethanol(Cat. No.:CAS No. 82409-19-6)

3-Isoxazolidinemethanol

Cat. No.: B15319280
CAS No.: 82409-19-6
M. Wt: 103.12 g/mol
InChI Key: DJMXUNZEXAHTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Isoxazolidinemethanol is a chemical building block featuring a five-membered isoxazolidine ring heterocycle with a hydroxymethyl functional group at the 3-position. The isoxazolidine ring is a saturated structure with nitrogen and oxygen atoms occupying adjacent positions, making it a privileged scaffold in organic and medicinal chemistry . This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly in nucleoside analog synthesis where the ring can act as a furanose surrogate . Isoxazolidine derivatives are extensively investigated for their diverse biological activities. Research indicates that compounds based on this scaffold can exhibit cytostatic properties against various cell lines, including L1210, CEM, and HeLa, with activity in the higher micromolar range . Furthermore, the isoxazolidine core is a recognized pharmacophore in antimicrobial agents, with some derivatives showing promising antifungal activity against strains such as A. flavus and F. moniliforme . Beyond pharmaceutical applications, isoxazolidine derivatives have been effectively developed as corrosion inhibitors for low-carbon steel in acidic environments, demonstrating the scaffold's utility in materials science . The specific physical and chemical properties, as well as the full mechanism of action for this compound, are areas of active research and should be verified for specific experimental conditions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B15319280 3-Isoxazolidinemethanol CAS No. 82409-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazolidin-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-4-1-2-7-5-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMXUNZEXAHTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313585
Record name 3-Isoxazolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82409-19-6
Record name 3-Isoxazolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82409-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Isoxazolidinemethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Isoxazolidinemethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and key characterization data.

Introduction

This compound is a saturated five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, with a hydroxymethyl substituent at the 3-position. The isoxazolidine scaffold is a valuable pharmacophore due to its ability to serve as a chiral building block and its presence in various biologically active molecules. This guide outlines two primary synthetic strategies for obtaining this compound: a 1,3-dipolar cycloaddition approach and the reduction of a precursor ester.

Synthesis of this compound

Two viable synthetic pathways for the preparation of this compound are presented below.

Method 1: 1,3-Dipolar Cycloaddition followed by Reduction

This method involves the [3+2] cycloaddition of a nitrone with acrolein to form an intermediate 3-formylisoxazolidine, which is subsequently reduced to the target alcohol.

Step 1: Synthesis of 3-Formylisoxazolidine via 1,3-Dipolar Cycloaddition

  • Nitrone Formation: In a round-bottom flask, dissolve N-benzylhydroxylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add an aldehyde, for example, paraformaldehyde (1.1 eq), to the solution.

  • Stir the mixture at room temperature for 2-4 hours until the formation of the corresponding nitrone is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acrolein (1.2 eq) to the nitrone solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 3-formylisoxazolidine.

Step 2: Reduction of 3-Formylisoxazolidine to this compound

  • Dissolve the purified 3-formylisoxazolidine (1.0 eq) in a dry solvent such as tetrahydrofuran (THF) or methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Reduction of Ethyl 3-Isoxazolidinecarboxylate

This approach involves the synthesis of an ester precursor, ethyl 3-isoxazolidinecarboxylate, followed by its reduction using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Step 1: Synthesis of Ethyl 3-Isoxazolidinecarboxylate

Note: The synthesis of this precursor can be achieved through various methods, including the 1,3-dipolar cycloaddition of a suitable nitrone with ethyl acrylate.

  • Follow a similar 1,3-dipolar cycloaddition protocol as described in Method 1, Step 1, using ethyl acrylate as the dipolarophile instead of acrolein.

  • Purify the resulting ethyl 3-isoxazolidinecarboxylate by column chromatography.

Step 2: Reduction of Ethyl 3-Isoxazolidinecarboxylate with LiAlH₄ [1][2]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Ester: Dissolve ethyl 3-isoxazolidinecarboxylate (1.0 eq) in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water. This is known as the Fieser workup.

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

  • Wash the precipitate thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Characterization of this compound

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
AppearanceColorless oil (predicted)
Boiling PointNot available
Melting PointNot available
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.8-4.0m1HH-3
~3.6-3.8m2H-CH₂OH
~3.2-3.4m2HH-5
~2.5br s1H-OH
~2.0-2.2m2HH-4

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) (ppm)Assignment
~68-72C-5
~63-67-CH₂OH
~60-64C-3
~35-39C-4

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
2960-2850C-H stretch (alkane)
1470-1440C-H bend (alkane)
1150-1050C-O stretch (alcohol)
1100-1000N-O stretch

Mass Spectrometry (MS)

m/zInterpretation
103[M]⁺ (Molecular ion)
72[M - CH₂OH]⁺
57[M - CH₂OH - NH]⁺

Visualizations

Synthesis_Method_1 N_benzylhydroxylamine N-Benzylhydroxylamine Nitrone N-Benzylnitrone N_benzylhydroxylamine->Nitrone DCM, RT Paraformaldehyde Paraformaldehyde Paraformaldehyde->Nitrone Cycloadduct 3-Formylisoxazolidine Nitrone->Cycloadduct Toluene, RT Acrolein Acrolein Acrolein->Cycloadduct Product This compound Cycloadduct->Product Methanol, 0 °C to RT NaBH4 NaBH₄ NaBH4->Product

Caption: Workflow for Synthesis Method 1.

Synthesis_Method_2 Nitrone N-Substituted Nitrone Ester_precursor Ethyl 3-Isoxazolidinecarboxylate Nitrone->Ester_precursor 1,3-Dipolar Cycloaddition Ethyl_acrylate Ethyl Acrylate Ethyl_acrylate->Ester_precursor Product This compound Ester_precursor->Product Anhydrous Ether, Reflux LiAlH4 LiAlH₄ LiAlH4->Product

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Isoxazolidinemethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazolidinemethanol, a heterocyclic compound belonging to the isoxazolidine class, holds potential as a building block in medicinal chemistry and drug development. Its structure, featuring both a hydroxyl group and a privileged isoxazolidine scaffold, makes it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for its synthesis and analysis, and presents a conceptual workflow for its characterization.

Physicochemical Properties

PropertyValueSource
Molecular Formula C4H9NO2PubChem[1]
Molecular Weight 103.12 g/mol PubChem[1]
IUPAC Name (1,2-oxazolidin-3-yl)methanolPubChem[1]
CAS Number 82409-19-6PubChem[1]
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 103.063328530 g/mol PubChem[1]
Monoisotopic Mass 103.063328530 g/mol PubChem[1]
Topological Polar Surface Area 32.7 ŲPubChem[1]
Heavy Atom Count 7PubChem[1]
Complexity 57.7PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not widely published, the following sections outline general methodologies applicable to this and structurally related compounds.

Synthesis of Isoxazolidine Derivatives

The synthesis of isoxazolidine rings is often achieved through 1,3-dipolar cycloaddition reactions between a nitrone and an alkene. For the synthesis of 3-substituted isoxazolidines such as this compound, a common strategy involves the reaction of a suitable nitrone with an appropriate alkene.

General Protocol for 1,3-Dipolar Cycloaddition:

  • Nitrone Formation: A suitable aldehyde or ketone is reacted with an N-substituted hydroxylamine in a suitable solvent (e.g., dichloromethane, toluene) to form the corresponding nitrone. The reaction may be carried out at room temperature or with gentle heating.

  • Cycloaddition: The generated nitrone is then reacted in situ or after isolation with an alkene. For the synthesis of this compound, an appropriate alkene precursor would be required. The reaction is typically carried out in an inert solvent and may require elevated temperatures.

  • Work-up and Purification: Upon completion of the reaction (monitored by techniques such as Thin Layer Chromatography), the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the desired isoxazolidine derivative.

Analytical Characterization

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the protons of the isoxazolidine ring and the hydroxymethyl group.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

2. Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl chain, and C-O and N-O stretches of the isoxazolidine ring would be expected.

3. Mass Spectrometry (MS):

  • MS provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS).

4. Chromatographic Methods:

  • Gas Chromatography (GC): Can be used to assess the purity of volatile compounds like this compound. A suitable column and temperature program would need to be developed.

  • High-Performance Liquid Chromatography (HPLC): Can be employed to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) would be a common starting point for method development.

Visualization of Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Aldehyde/Ketone + Hydroxylamine + Alkene) Nitrone Nitrone Formation Start->Nitrone Cycloaddition 1,3-Dipolar Cycloaddition Nitrone->Cycloaddition Workup Reaction Work-up Cycloaddition->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (HRMS) Product->MS Chromatography Chromatography (GC, HPLC) Product->Chromatography Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Chromatography->Purity

References

3-Isoxazolidinemethanol (CAS 82409-19-6): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazolidinemethanol, with the CAS number 82409-19-6, is a heterocyclic organic compound belonging to the isoxazolidine family. The isoxazolidine ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. This technical guide provides a summary of the available information on this compound, focusing on its chemical properties, general synthesis approaches, and potential applications based on the activities of related isoxazolidine derivatives.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C4H9NO2PubChem
Molecular Weight 103.12 g/mol PubChem
IUPAC Name (1,2-oxazolidin-3-yl)methanolPubChem
CAS Registry Number 82409-19-6PubChem
Canonical SMILES C1COCN1COPubChem
InChI InChI=1S/C4H9NO2/c6-3-4-1-2-7-5-4/h4-6H,1-3H2PubChem
InChIKey DJMXUNZEXAHTDQ-UHFFFAOYSA-NPubChem

Table 2: Computed Physical Properties of this compound [1]

PropertyValueNotes
XLogP3 -1.1Predicted LogP
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 103.06332853 g/mol
Monoisotopic Mass 103.06332853 g/mol
Topological Polar Surface Area 32.7 Ų
Heavy Atom Count 7
Complexity 55.4

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general and most common method for synthesizing the isoxazolidine ring is through a 1,3-dipolar cycloaddition reaction .[2][3][4] This powerful reaction typically involves the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile).

For the synthesis of this compound, a plausible synthetic route would involve the 1,3-dipolar cycloaddition of a simple nitrone, such as formaldehyde N-methylnitrone, with allyl alcohol. The regioselectivity of this reaction would be crucial in determining the final product, yielding the desired 3-substituted isoxazolidine.

G cluster_synthesis General Synthesis of Isoxazolidines Nitrone Nitrone Transition_State [3+2] Cycloaddition Transition State Nitrone->Transition_State 1,3-Dipole Alkene Alkene Alkene->Transition_State Dipolarophile Isoxazolidine_Ring Isoxazolidine Ring Transition_State->Isoxazolidine_Ring G cluster_drug_discovery Drug Discovery Workflow Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Anticancer, Antiviral) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

The Multifaceted Biological Activities of Isoxazolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the therapeutic potential of isoxazolidine-based compounds, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

The isoxazolidine ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural features allow for the creation of a diverse array of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazolidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways to aid researchers and drug development professionals in this promising field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazolidine derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4][5][6] Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical process in eliminating malignant cells.

A series of novel enantiopure isoxazolidine derivatives have been synthesized and evaluated for their anticancer activities against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines.[4][7] Several of these compounds displayed significant inhibitory effects on the tested cell lines.[4][7] For instance, some derivatives have shown potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values comparable to the standard drug staurosporine.[4] In another study, isoxazolidine compound (IZ3) showed a noteworthy IC50 value of 32.49 µg/ml against the MCF-7 cell line.[3]

The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[3][4][7][8]

Quantitative Data: Anticancer Activity of Isoxazolidine Derivatives
Compound IDCancer Cell LineIC50 ValueReference
IZ3MCF-7 (Breast)32.49 µg/ml[3]
IZ1MCF-7 (Breast)64 µg/ml[3]
IZ2MCF-7 (Breast)128 µg/ml[3]
1eMCF-7 (Breast)19 µM[4]
4MCF-7 (Breast)5.73 µM[4]
4MDA-MB-231 (Breast)12.15 µM[4]
3cHeLa (Cervical)GI50 = 46.2 ± 1.2 μM[9]
3aHeLa (Cervical)GI50 = 200 ± 2.8 μM[9]
3bHeLa (Cervical)GI50 = 1400 ± 7.8 μM[9]
cis-9b, cis-9d, trans-9d, cis-9e, trans-9e, cis-9f, trans-9fVarious Cancer Cell Lines1.1–19 μM[6][10]
Signaling Pathway: Intrinsic Apoptosis

A common mechanism by which isoxazolidine derivatives exert their anticancer effects is through the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in cell death.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Signaling Pathway Cellular Stress Cellular Stress Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Cellular Stress->Bcl-2 family (Bax/Bak) Mitochondrion Mitochondrion Bcl-2 family (Bax/Bak)->Mitochondrion promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Apoptosome Apoptosome Apaf-1->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic Apoptosis Signaling Pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isoxazolidine derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12] The antimicrobial potential of these compounds is often evaluated using methods such as agar well diffusion and broth microdilution to determine the minimum inhibitory concentration (MIC).[9]

Studies have shown that some synthesized isoxazolidine derivatives display significant activity against S. epidermidis, M. luteus, B. cereus, B. abortus, and C. albicans.[11] In some cases, these compounds were effective against bacterial strains where standard drugs like kanamycin, ampicillin, and chloramphenicol showed no activity.[11] The antimicrobial efficacy is often influenced by the nature of the substituents on the isoxazolidine ring, with C3-phenyl substituted products showing notable antibacterial properties and C3-thienyl/furyl substituted heterocycles proving to be potent antifungal agents.[13]

Quantitative Data: Antimicrobial Activity of Isoxazolidine Derivatives
Compound IDMicroorganismMIC ValueReference
3cVarious bacteria and fungiPotent activity[9]
A mixture of cis-20c/trans-20cB. cereus PCM 19480.625 mg/mL[14]
Various derivativesS. epidermidis, M. luteus, B. cereus, B. abortus, C. albicansSignificant activity[11]
Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for determining the antimicrobial activity of isoxazolidine derivatives.

Antimicrobial_Testing_Workflow Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Isoxazolidine Stock Solutions Prepare Isoxazolidine Stock Solutions Serial Dilution of Compounds Serial Dilution of Compounds Prepare Isoxazolidine Stock Solutions->Serial Dilution of Compounds Prepare Microbial Inoculum (0.5 McFarland) Prepare Microbial Inoculum (0.5 McFarland) Inoculate Wells/Tubes Inoculate Wells/Tubes Prepare Microbial Inoculum (0.5 McFarland)->Inoculate Wells/Tubes Prepare Growth Medium (e.g., Mueller-Hinton) Prepare Growth Medium (e.g., Mueller-Hinton) Prepare Growth Medium (e.g., Mueller-Hinton)->Serial Dilution of Compounds Serial Dilution of Compounds->Inoculate Wells/Tubes Incubate at 37°C for 24h Incubate at 37°C for 24h Inoculate Wells/Tubes->Incubate at 37°C for 24h Observe for Growth Inhibition Observe for Growth Inhibition Incubate at 37°C for 24h->Observe for Growth Inhibition Determine MIC Determine MIC Observe for Growth Inhibition->Determine MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Antiviral Activity: Inhibiting Viral Replication

The isoxazolidine scaffold is considered a good mimic of the furanose and ribose rings found in nucleosides, making it a promising candidate for the development of antiviral agents.[6][7] Several isoxazolidine derivatives have been screened for their activity against a broad spectrum of DNA and RNA viruses.

Notably, certain isoxazolidine phosphonates have shown inhibitory effects against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV).[15] Some of these compounds exhibited EC50 values in the micromolar range, comparable to the reference drug Ganciclovir.[15] The antiviral activity is often influenced by the substituents on the isoxazolidine and any conjugated moieties. For example, derivatives with 3-nitrobenzyl and 3-fluorobenzyl substituents at the N3 position of a linked quinazolinone core showed high antiviral activity.[15]

Quantitative Data: Antiviral Activity of Isoxazolidine Derivatives
Compound IDVirusEC50 ValueReference
trans-11d, trans-11g, trans-11h, trans-11i/cis-11iHuman Cytomegalovirus (HCMV)8.9–12.5 µM[15]
Various isoxazolidinesVaricella-Zoster Virus (VZV)5.4–13.6 μΜ[15]
trans-9d, trans-9fHuman Cytomegalovirus (HCMV)8.9 μM[10]
cis-9dTK- VZV strain20 μM[10]
Various derivativesVaricella-Zoster Virus (VZV)12.63–58.48 µM[14]
Viral Replication Cycle and Potential Intervention Points

Isoxazolidine derivatives can potentially interfere with various stages of the viral replication cycle. The following diagram illustrates a generic viral life cycle, highlighting potential targets for antiviral drugs.

Viral_Replication_Cycle Generic Viral Replication Cycle cluster_entry Entry cluster_replication Replication cluster_exit Exit Virus Virus Attachment Attachment Virus->Attachment binds to Host Cell Host Cell Penetration & Uncoating Penetration & Uncoating Attachment->Penetration & Uncoating leads to Genome Replication Genome Replication Penetration & Uncoating->Genome Replication Protein Synthesis Protein Synthesis Penetration & Uncoating->Protein Synthesis Assembly Assembly Genome Replication->Assembly Protein Synthesis->Assembly Release (Budding/Lysis) Release (Budding/Lysis) Assembly->Release (Budding/Lysis) Release (Budding/Lysis)->Virus New Virions

Caption: Generic Viral Replication Cycle.

Anti-inflammatory and Neuroprotective Activities

Beyond their antimicrobial and anticancer properties, isoxazolidine derivatives have also shown promise as anti-inflammatory and neuroprotective agents. Indolyl–isoxazolidines, for instance, have been reported to possess potent anti-inflammatory and analgesic activities.[16] One selected compound significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells and demonstrated anti-inflammatory effects comparable to indomethacin in a carrageenan test.[16]

The anti-inflammatory effects of these compounds may be mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

In the context of neuroprotection, recent studies have explored the potential of isoxazolone derivatives in mitigating ethanol-induced neurodegeneration. These compounds have been shown to reverse the hyperactivation of inflammatory markers, including NLRP3, and modulate the expression of TREM-2, suggesting their ability to reduce neuroinflammation.[17]

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a critical regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development.

NFkB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., TNF-α, IL-1)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators expression of

Caption: NF-κB Signaling Pathway in Inflammation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of isoxazolidine derivatives. The following are outlines of standard protocols for key assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazolidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a specific volume of the isoxazolidine derivative solution to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: Perform serial two-fold dilutions of the isoxazolidine derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized microbial suspension.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Synthesis of Isoxazolidine Derivatives

The most common and efficient method for the synthesis of the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene.[1][11] This reaction allows for the creation of up to three contiguous stereogenic centers in a single step.[11]

General Protocol for 1,3-Dipolar Cycloaddition
  • Nitrone Formation: Nitrones are typically prepared by the condensation of an N-substituted hydroxylamine with an aldehyde or ketone.

  • Cycloaddition Reaction: The nitrone (the 1,3-dipole) is reacted with an alkene (the dipolarophile) in a suitable solvent. The reaction can be carried out under various conditions, including thermal heating, microwave irradiation, or catalysis.

  • Purification: The resulting isoxazolidine derivative is purified using techniques such as column chromatography or recrystallization.

Conclusion

Isoxazolidine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial and viral infections, inflammation, and neurodegeneration underscores their potential for the development of novel therapeutics. The synthetic accessibility of the isoxazolidine scaffold through the robust 1,3-dipolar cycloaddition reaction further enhances its appeal for medicinal chemists. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current state of knowledge and practical methodologies to facilitate further exploration and exploitation of the therapeutic potential of isoxazolidine derivatives. Future research should continue to focus on elucidating the precise mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates into further preclinical and clinical development.

References

The Cornerstone of Heterocyclic Chemistry: A Technical Guide to 1,3-Dipolar Cycloaddition for Isoxazolidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isoxazolidines, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represents a significant area of interest in organic and medicinal chemistry.[1][2][3] These scaffolds are integral to a wide array of biologically active molecules and natural products, serving as versatile building blocks in the development of novel therapeutics.[1][4][5] Among the synthetic strategies available, the [3+2] cycloaddition reaction between a nitrone and a dipolarophile, most commonly an alkene, stands out as a powerful and widely utilized method for the construction of the isoxazolidine ring.[2][6][7] This technical guide provides an in-depth exploration of the 1,3-dipolar cycloaddition for isoxazolidine synthesis, focusing on the core reaction mechanism, stereochemical considerations, and practical experimental methodologies.

The Core Reaction: A Concerted and Stereospecific Pathway

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction wherein the 1,3-dipole (the nitrone) reacts with a dipolarophile (the alkene) to form a five-membered ring in a single step.[6] This process involves the simultaneous formation of a new carbon-carbon (C-C) and a new carbon-oxygen (C-O) bond.[6] The reaction is highly stereospecific with respect to the alkene, meaning the stereochemistry of the alkene is retained in the resulting isoxazolidine product.[6]

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Nitrone Nitrone (1,3-Dipole) TS [3+2] Nitrone->TS + Alkene Alkene (Dipolarophile) Alkene->TS Isoxazolidine Isoxazolidine TS->Isoxazolidine Cycloaddition

Figure 1: General workflow of 1,3-dipolar cycloaddition.
Mechanism and Regioselectivity

The regioselectivity of the nitrone-olefin cycloaddition is governed by frontier molecular orbital (FMO) theory.[6][8] The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation of the addition.

  • HOMO(dipolarophile)-LUMO(nitrone) control: When the alkene (dipolarophile) is electron-rich (possesses electron-donating groups), the dominant interaction is between its HOMO and the LUMO of the nitrone. This generally leads to the formation of 5-substituted isoxazolidines .[6]

  • HOMO(nitrone)-LUMO(dipolarophile) control: Conversely, when the alkene is electron-poor (possesses electron-withdrawing groups), the primary interaction is between the HOMO of the nitrone and the LUMO of the alkene, favoring the formation of 4-substituted isoxazolidines .[6]

Steric factors can also play a significant role in directing the regioselectivity of the reaction.[9]

G cluster_conditions Alkene Substituent cluster_orbitals Dominant FMO Interaction cluster_product Major Regioisomer EDG Electron-Donating Group (EDG) HOMO_alkene HOMO(alkene) - LUMO(nitrone) EDG->HOMO_alkene EWG Electron-Withdrawing Group (EWG) HOMO_nitrone HOMO(nitrone) - LUMO(alkene) EWG->HOMO_nitrone Sub_5 5-Substituted Isoxazolidine HOMO_alkene->Sub_5 Sub_4 4-Substituted Isoxazolidine HOMO_nitrone->Sub_4

Figure 2: FMO control of regioselectivity.
Stereoselectivity

The 1,3-dipolar cycloaddition can generate up to three new contiguous stereocenters.[10] The diastereoselectivity of the reaction is often influenced by the approach of the nitrone to the alkene, which can be either endo or exo. This selectivity can be controlled by the structure of the reactants or through the use of catalysts.[9] In cases where the nitrone can undergo Z/E isomerization, the terms cis and trans are used to describe the relative stereochemistry of the product.[9] Enantioselectivity is primarily achieved through the use of chiral catalysts.[9]

Key Experimental Parameters and Methodologies

The success of isoxazolidine synthesis via 1,3-dipolar cycloaddition is highly dependent on the reaction conditions. Various methods have been developed to optimize yields, and regio- and stereoselectivities.

Thermal and Microwave-Assisted Cycloadditions

Thermal induction is a common method for promoting these cycloadditions.[9] Reactions are often carried out by refluxing the reactants in a suitable solvent, such as toluene.[9] Microwave irradiation has emerged as a powerful alternative, often leading to significantly reduced reaction times and improved yields.[9]

Catalysis: Enhancing Efficiency and Selectivity

Catalysis plays a pivotal role in modern 1,3-dipolar cycloaddition reactions. Both metal-based and organocatalysts have been successfully employed to enhance reaction rates and control stereoselectivity.

  • Metal Catalysis: A variety of metals, including copper, nickel, and gold, have been used to catalyze these reactions.[9] For instance, Ni(ClO₄)₂·6H₂O has been shown to be an effective catalyst for the reaction of C,N-diarylnitrones with 3,5-dimethylacryloylpyrazole, affording 4-substituted isoxazolidines with 100% regioselectivity in as little as 10 minutes.[4]

  • Organocatalysis: Chiral primary amines have been utilized to catalyze the asymmetric 1,3-dipolar cycloaddition between enones and nitrones, yielding fused bicyclic isoxazolidines with good to excellent diastereo- and enantioselectivities.[11]

Green Solvents

The use of environmentally benign solvents is a growing trend in organic synthesis. Ionic liquids and deep eutectic solvents have been explored as reaction media for 1,3-dipolar cycloadditions, often with excellent results.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of isoxazolidines under various conditions.

Table 1: Thermal 1,3-Dipolar Cycloaddition of Nitrones and Alkenes

EntryNitroneAlkeneSolventTemp. (°C)TimeYield (%)Diastereomeric Ratio (dr)Reference
1Cyclic nitrone 8 Diazadiene 7 Acetonitrile60-911:0[9]
2Diaryl nitrones 1 N-substituted pyrrole derivatives 2 TolueneReflux-Moderate to goodtrans favored (20:80 cis:trans)[9]
3Nitrones 15 Methylenehydantoins 14 --6 days50-74Single diastereomer observed[9]
4N-benzyl nitrone of benzaldehyde 4a Indenone 3 TolueneReflux-70-[7]

Table 2: Catalyzed 1,3-Dipolar Cycloaddition

EntryCatalystNitroneAlkeneSolventYield (%)RegioselectivityReference
110 mol% Ni(ClO₄)₂·6H₂OC,N-diarylnitrones3,5-dimethylacryloylpyrazole-up to 99100% (4-substituted)[4]
2Chiral primary amine C100 (20 mol%)Nitrones 95 Enones 94 DichloromethaneGood to excellent-[11]
350 mol% Mg(ClO₄)₂–acetonitrile--DCM-Inverted endo/exo selectivity[12]

Detailed Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature.

General Procedure for Thermal 1,3-Dipolar Cycloaddition

Based on the synthesis of pirrole-isoxazolidine derivatives.[9]

  • To a solution of the nitrone (1.0 mmol) in toluene (10 mL) is added the N-substituted pyrrole derivative (1.2 mmol).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isoxazolidine.

General Procedure for Ni(II)-Catalyzed 1,3-Dipolar Cycloaddition

Based on the synthesis of 4-functionalized isoxazolidines.[4]

  • A mixture of the C,N-diarylnitrone (1.0 mmol), 3,5-dimethylacryloylpyrazole alkene (1.1 mmol), and Ni(ClO₄)₂·6H₂O (0.1 mmol, 10 mol%) is stirred in a suitable solvent (e.g., dichloromethane) at room temperature.

  • The reaction progress is monitored by TLC.

  • After completion (typically within 10 minutes to a few hours), the reaction mixture is concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the 4-substituted isoxazolidine.

General Procedure for the Synthesis of N-phenyl hydroxylamine

A precursor for nitrone synthesis.[5]

  • A suitable nitroaromatic compound is reduced to the corresponding hydroxylamine. For example, N-phenyl hydroxylamine can be synthesized from nitrobenzene.

  • The reaction mixture is stirred, and upon completion, the hot mixture is filtered.

  • The filtrate is saturated with NaCl and cooled in an ice-salt water mixture.

  • The resulting N-phenyl hydroxylamine is collected by vacuum suction and can be recrystallized from a suitable solvent mixture (e.g., toluene and petroleum ether).

General Procedure for Nitrone Synthesis

Based on the condensation of a hydroxylamine with an aldehyde.[5]

  • The N-substituted hydroxylamine (1.0 equivalent) is dissolved in a suitable solvent (e.g., ethanol).

  • The corresponding aldehyde (1.0 equivalent) is added to the solution.

  • The mixture is stirred at room temperature or heated as required.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed, and the crude nitrone can be purified by recrystallization or chromatography.

Applications in Drug Development

The isoxazolidine scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[1][13] These include antiviral, antibacterial, antifungal, and anticancer properties.[5][14] The ability to readily synthesize a diverse library of isoxazolidine derivatives through the 1,3-dipolar cycloaddition makes this reaction a cornerstone in the early stages of drug discovery and development. The isoxazolidine ring can also serve as a versatile synthetic intermediate, which can be further transformed into other important functionalities, such as 1,3-aminoalcohols, through reductive cleavage of the N-O bond.[6]

Conclusion

The 1,3-dipolar cycloaddition of nitrones with alkenes is a robust and highly versatile method for the synthesis of isoxazolidines. Its concerted mechanism, predictable regioselectivity based on frontier molecular orbital theory, and the potential for high stereocontrol through catalysis make it an indispensable tool for organic and medicinal chemists. The continued development of new catalysts and reaction conditions, including the use of green solvents, further enhances the utility and sustainability of this powerful transformation, paving the way for the discovery of novel therapeutic agents and complex molecular architectures.

References

The Isoxazolidine Scaffold: A Versatile Platform for Medicinal Chemistry and the Potential of 3-Isoxazolidinemethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazolidine ring, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its unique stereochemical and electronic properties, coupled with its synthetic accessibility, make it an attractive core for the development of a wide array of therapeutic agents. This technical guide explores the potential applications of the isoxazolidine scaffold, with a specific focus on the hypothetical yet promising building block, 3-Isoxazolidinemethanol, in the context of modern drug discovery.

Synthesis of the Isoxazolidine Core: The 1,3-Dipolar Cycloaddition

The cornerstone of isoxazolidine synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrone and an alkene.[6][7] This reaction is highly efficient and often proceeds with a high degree of regio- and stereoselectivity, allowing for the creation of complex molecular architectures in a single step.

G cluster_start Starting Materials Aldehyde Aldehyde/Ketone Nitrone Nitrone (1,3-Dipole) Aldehyde->Nitrone Condensation Hydroxylamine N-substituted Hydroxylamine Hydroxylamine->Nitrone Alkene Alkene (Dipolarophile) Cycloaddition 1,3-Dipolar Cycloaddition Alkene->Cycloaddition Nitrone->Cycloaddition Isoxazolidine Substituted Isoxazolidine Cycloaddition->Isoxazolidine

Proposed Synthesis of this compound

To date, the synthesis of this compound has not been extensively reported in the literature. However, a plausible synthetic route can be envisioned through the 1,3-dipolar cycloaddition of a C-(hydroxymethyl)nitrone with an alkene. The key challenge lies in the preparation of the C-(hydroxymethyl)nitrone precursor. One potential approach involves the oxidation of a suitable N-substituted amino alcohol.

G cluster_precursor Precursor Synthesis cluster_cycloaddition Cycloaddition AminoAlcohol N-substituted Amino Alcohol Oxidation Oxidation (e.g., Swern, MnO2) AminoAlcohol->Oxidation Hydroxymethylnitrone C-(hydroxymethyl)nitrone Oxidation->Hydroxymethylnitrone Cycloaddition [3+2] Cycloaddition Hydroxymethylnitrone->Cycloaddition Alkene Alkene Alkene->Cycloaddition ThreeIsoxazolidinemethanol This compound Cycloaddition->ThreeIsoxazolidinemethanol

Potential Applications of this compound in Medicinal Chemistry

The strategic placement of a hydroxymethyl group at the 3-position of the isoxazolidine ring opens up numerous possibilities for its use as a versatile synthon in drug design. This functional group can serve as a handle for further derivatization or as a key pharmacophoric element.

Nucleoside Analogues for Antiviral and Anticancer Therapy

The isoxazolidine ring is an excellent mimic of the furanose sugar moiety found in natural nucleosides.[2] This has led to the development of a variety of isoxazolidine-based nucleoside analogues with potent antiviral and anticancer activities. The hydroxyl group in this compound could mimic the 5'-hydroxyl group of a natural ribose or deoxyribose, allowing for the attachment of phosphate groups or other bioisosteres.

G cluster_drug Drug Action NucleosideAnalogue Isoxazolidine Nucleoside Analogue Kinase Cellular/Viral Kinases NucleosideAnalogue->Kinase Phosphorylation Triphosphate Triphosphate Analogue Kinase->Triphosphate Polymerase DNA/RNA Polymerase Triphosphate->Polymerase Incorporation ChainTermination Chain Termination & Inhibition of Viral Replication Polymerase->ChainTermination

A number of isoxazolidine derivatives have been evaluated for their antiviral and cytostatic activities. For instance, isoxazolidine phosphonates have shown activity against Varicella-zoster virus (VZV) and cytomegalovirus (CMV), as well as antiproliferative effects against various cancer cell lines.

Table 1: Biological Activity of Selected Isoxazolidine Derivatives

Compound ClassTargetActivityReference
Isoxazolidine-quinazolinone conjugatesVZV (TK+ strain)EC50 = 6.84 - 15.29 µM[8]
Isoxazolidine-naphthalimide conjugatesCytomegalovirusEC50 = 8.9 µM
Isoxazolidine-naphthalimide conjugatesVarious cancer cell linesIC50 = 1.1 - 19 µM
5-Arylcarbamoyl-2-methylisoxazolidin-3-yl-3-phosphonatesL1210, CEM, HeLa cellsIC50 = 100 - 170 µM[9]

Experimental Protocol: Synthesis of Isoxazolidine-Quinazolinone Conjugates [8]

A mixture of N-methyl-C-(diethoxyphosphoryl)nitrone (1.0 mmol) and a 2-vinyl-3H-quinazolin-4-one derivative (1.0 mmol) in toluene (2 mL) is stirred at 70 °C for 24 hours or until the disappearance of the starting nitrone (monitored by TLC). The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of dichloromethane and acetone as the eluent to afford the desired isoxazolidine-quinazolinone conjugate.

Antibacterial Agents

The isoxazolidine scaffold is also present in a number of compounds with antibacterial properties. These derivatives can be designed to mimic key structural motifs that are recognized by bacterial enzymes or other cellular components. The presence of a hydroxyl group in this compound could be exploited to enhance solubility and/or to establish hydrogen bonding interactions with the target protein.

For example, isoxazolidine-containing uridine derivatives have been synthesized as analogues of caprazamycins, a class of potent antibacterial natural products.[10] These compounds have demonstrated significant activity against Haemophilus influenzae and vancomycin-resistant Enterococcus faecalis.

Table 2: Antibacterial Activity of Isoxazolidine-Containing Uridine Derivatives [10]

Bacterial StrainMIC (µg/mL)
H. influenzae ATCC 102110.25 - 0.5
Vancomycin-resistant E. faecalis SR79144 - 8

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [10]

The in vitro antibacterial activity is determined by the twofold serial broth microdilution method in Mueller-Hinton broth. The bacterial strains are cultured overnight at 37 °C and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL. The test compounds are dissolved in DMSO and added to the microtiter plates at various concentrations. The plates are incubated at 37 °C for 18-24 hours, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The isoxazolidine scaffold represents a highly versatile and valuable platform in the field of medicinal chemistry. Its synthetic accessibility via the 1,3-dipolar cycloaddition reaction allows for the creation of a diverse range of derivatives with a wide spectrum of biological activities. While specific research on this compound is currently limited, its potential as a chiral building block for the synthesis of novel therapeutic agents is significant. The presence of a hydroxymethyl group at a key position on the isoxazolidine ring provides a handle for further chemical modification and the introduction of desired pharmacophoric features. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of yielding new and effective treatments for a variety of diseases.

References

Spectroscopic Profile of 3-Isoxazolidinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Isoxazolidinemethanol, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for acquiring these spectra. The information presented herein is intended to serve as a valuable resource for the characterization and quality control of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These predicted values provide a robust framework for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H33.8 - 4.0Multiplet-1H
H4 (axial)2.0 - 2.2Multiplet-1H
H4 (equatorial)2.4 - 2.6Multiplet-1H
H5 (axial)3.6 - 3.8Multiplet-1H
H5 (equatorial)3.9 - 4.1Multiplet-1H
CH₂OH3.5 - 3.7Doublet of Doublets-2H
OHVariableSinglet (broad)-1H
NHVariableSinglet (broad)-1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C365 - 70
C430 - 35
C570 - 75
CH₂OH60 - 65
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Data for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching (H-bonded)3200 - 3600Strong, Broad
N-HStretching3300 - 3500Medium
C-H (sp³)Stretching2850 - 3000Medium to Strong
C-O (Alcohol)Stretching1000 - 1260Strong
N-OStretching900 - 950Medium
C-NStretching1020 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₄H₉NO₂), the expected molecular weight is 103.12 g/mol .[1] Electrospray ionization (ESI) is a suitable technique for this polar molecule.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Notes
104.07[M+H]⁺Protonated molecular ion.
103.06[M]⁺Molecular ion (less likely with ESI).
86.06[M-OH]⁺Loss of the hydroxyl group.
73.06[M-CH₂OH]⁺Loss of the hydroxymethyl group.
58.05[C₃H₆N]⁺Fragmentation of the isoxazolidine ring.
44.05[C₂H₆N]⁺Further fragmentation of the ring.
31.02[CH₂OH]⁺Hydroxymethyl cation.

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming connectivity.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H spectrum.

  • Pick and label the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the this compound sample (a single drop if liquid, a small amount of powder if solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Lower the ATR press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

  • The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Operate the ESI source in positive ion mode.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).

  • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 104.07) as the precursor ion and applying collision-induced dissociation (CID).

Data Processing:

  • Analyze the full scan spectrum to identify the protonated molecular ion and any other adducts.

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions.

  • Propose fragmentation pathways consistent with the observed product ions.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Acquisition Parameters load->setup acquire Acquire 1D/2D Spectra setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Integration reference->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply Apply Sample to Crystal background->apply acquire Acquire Sample Spectrum apply->acquire process Process Spectrum (FT, Ratioing) acquire->process analyze Identify Absorption Bands process->analyze

Caption: Workflow for FTIR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration stock->dilute filter Filter Sample (if necessary) dilute->filter infuse Infuse Sample into MS Source filter->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Full Scan & MS/MS Spectra optimize->acquire identify_ion Identify Molecular Ion ([M+H]⁺) acquire->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag propose Propose Fragment Structures analyze_frag->propose

Caption: Workflow for Mass Spectrometry Analysis.

References

The Role of 3-Isoxazolidinemethanol as a Chiral Auxiliary: A Critical Evaluation and Technical Overview of a Related Class

Author: BenchChem Technical Support Team. Date: November 2025

An initial investigation into the role of 3-Isoxazolidinemethanol as a chiral auxiliary reveals a notable lack of documentation in peer-reviewed literature and chemical databases for its application in asymmetric synthesis. Extensive searches have not yielded established protocols or quantitative data supporting its use in this capacity.

Therefore, this technical guide will address the user's core interest in heterocyclic chiral auxiliaries by focusing on a closely related, well-established, and highly successful class of compounds: Chiral Oxazolidinones . These auxiliaries, particularly the Evans auxiliaries, are foundational in modern asymmetric synthesis and offer a wealth of data for the in-depth analysis requested.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of a representative chiral oxazolidinone, including its synthesis, application in stereoselective reactions, and methods for its removal.

Introduction to Chiral Oxazolidinones

Chiral oxazolidinones are powerful and versatile chiral auxiliaries used to control the stereochemical outcome of a wide range of chemical reactions.[1][2] Introduced by David A. Evans, these auxiliaries are temporarily incorporated into a substrate to direct the formation of a new stereocenter with high diastereoselectivity.[2][] The predictable stereochemical control, high yields, and the ability to recover the auxiliary make them a frequent choice in the early stages of drug development and natural product synthesis.[1][2]

The general workflow for using a chiral auxiliary involves three key steps:

  • Attachment: The chiral auxiliary is covalently attached to the substrate.

  • Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction (e.g., alkylation, aldol reaction) where the auxiliary directs the approach of the incoming reagent, leading to the formation of one diastereomer in preference to others.

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the auxiliary.[2]

Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are readily prepared from corresponding β-amino alcohols, which are often derived from readily available chiral pool sources like amino acids.[4] A common method involves the reaction of the amino alcohol with phosgene or a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole.

Diagram of General Synthesis Workflow:

G cluster_synthesis Synthesis of Chiral Oxazolidinone Amino_Acid Chiral Amino Acid Amino_Alcohol β-Amino Alcohol Amino_Acid->Amino_Alcohol Reduction Oxazolidinone Chiral Oxazolidinone Amino_Alcohol->Oxazolidinone Cyclization (e.g., with Phosgene equivalent)

Caption: General synthetic route to chiral oxazolidinones from amino acids.

Application in Asymmetric Alkylation

One of the most common applications of chiral oxazolidinones is in the diastereoselective alkylation of enolates. The process involves the acylation of the oxazolidinone, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile.

Experimental Protocol: Asymmetric Alkylation of an Acylated Oxazolidinone

This protocol is a generalized procedure based on established methods for Evans-type auxiliaries.

  • Acylation of the Auxiliary:

    • Dissolve the chiral oxazolidinone (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C.

    • Add a strong base, typically n-butyllithium (1.05 eq.), dropwise.

    • After stirring for 30 minutes, add the desired acyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with an aqueous solution of NH₄Cl and perform a standard aqueous workup followed by purification (e.g., column chromatography).

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.), to form the Z-enolate.

    • Stir for 30-60 minutes at -78 °C.

    • Add the alkylating agent (e.g., benzyl bromide) (1.2 eq.).

    • Stir at the indicated temperature until the reaction is complete.

    • Quench the reaction and purify the product to isolate the alkylated adduct.

Mechanism of Stereocontrol

The high diastereoselectivity of the alkylation is attributed to the formation of a rigid chelated Z-enolate. The substituent at the C4 position of the oxazolidinone sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

Diagram of Stereocontrol in Alkylation:

G cluster_mechanism Mechanism of Diastereoselective Alkylation Enolate Chelated Z-Enolate (Top face blocked by R group) Product Alkylated Product (Specific Diastereomer) Enolate->Product Attack from less hindered bottom face Electrophile E⁺ (Electrophile) Electrophile->Product

Caption: Steric hindrance directs the approach of the electrophile.

Quantitative Data for Asymmetric Alkylation

The effectiveness of various oxazolidinone auxiliaries in directing alkylation reactions is typically reported in terms of diastereomeric excess (d.e.).

Auxiliary Substituent (R)Electrophile (E⁺)Diastereomeric Excess (d.e.)
IsopropylBenzyl bromide>98%
BenzylMethyl iodide>99%
PhenylEthyl iodide95-98%

Note: Data is representative and compiled from typical results for Evans auxiliaries.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary must be removed without racemizing the product. A variety of methods are available to convert the N-acyl oxazolidinone into different functional groups.

Diagram of Cleavage Pathways:

G Acyl_Oxazolidinone N-Acyl Oxazolidinone Product Carboxylic_Acid Carboxylic Acid Acyl_Oxazolidinone->Carboxylic_Acid LiOH, H₂O₂ Alcohol Primary Alcohol Acyl_Oxazolidinone->Alcohol LiBH₄ or LiAlH₄ Aldehyde Aldehyde Acyl_Oxazolidinone->Aldehyde LiAlH(OtBu)₃ Ester Ester Acyl_Oxazolidinone->Ester RONa or ROMgBr

Caption: Common methods for the cleavage of the chiral auxiliary.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
  • Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (30% solution) followed by lithium hydroxide (LiOH).

  • Stir the reaction at 0 °C until completion.

  • Quench any excess peroxide with sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to protonate the carboxylate and extract the desired carboxylic acid product.

Conclusion

While this compound does not have a documented role as a chiral auxiliary, the structurally related chiral oxazolidinones are mainstays of asymmetric synthesis. Their predictable stereochemical control, high diastereoselectivities, and the versatility of auxiliary cleavage make them invaluable tools for the synthesis of enantiomerically pure compounds. The principles of steric shielding and rigid chelate formation that govern their effectiveness are fundamental concepts in modern organic chemistry. For professionals in drug development and chemical research, a thorough understanding of these auxiliaries is essential for the efficient construction of complex chiral molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Derivatives from 3-Isoxazolidinemethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ester and ether derivatives of 3-isoxazolidinemethanol. This scaffold is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of new chemical space and the development of compounds with potential therapeutic applications. The following protocols are provided as a guide for the synthesis and characterization of these novel derivatives.

Table of Contents

  • Introduction

  • Synthesis of this compound Derivatives

    • 2.1. Esterification: Synthesis of (3-Isoxazolidinyl)methyl benzoate

    • 2.2. Williamson Ether Synthesis: Synthesis of 3-(Benzyloxymethyl)isoxazolidine

  • Experimental Protocols

    • 3.1. Protocol for the Synthesis of (3-Isoxazolidinyl)methyl benzoate

    • 3.2. Protocol for the Synthesis of 3-(Benzyloxymethyl)isoxazolidine

  • Characterization Data (Illustrative)

  • Potential Applications and Further Derivatization

Introduction

Isoxazolidine-containing compounds are a significant class of heterocyclic molecules that are present in numerous biologically active compounds and natural products. The isoxazolidine ring can serve as a versatile scaffold in drug discovery, and modifications to its substituents can lead to compounds with a wide range of pharmacological activities. This compound offers a key hydroxyl group that can be readily derivatized, providing a straightforward entry into novel libraries of compounds for screening. This document outlines the synthesis of an ester and an ether derivative as representative examples of the chemical transformations possible with this starting material.

Synthesis of this compound Derivatives

The hydroxyl group of this compound is a primary alcohol, which allows for a variety of well-established chemical transformations. Here, we focus on two common and highly useful derivatization strategies: esterification and etherification.

Esterification: Synthesis of (3-Isoxazolidinyl)methyl benzoate

The synthesis of (3-isoxazolidinyl)methyl benzoate is achieved through the reaction of this compound with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. This reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran.

Williamson Ether Synthesis: Synthesis of 3-(Benzyloxymethyl)isoxazolidine

The Williamson ether synthesis is a robust method for preparing ethers.[1][2][3] This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, benzyl bromide.[1][3]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol for the Synthesis of (3-Isoxazolidinyl)methyl benzoate

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for the Synthesis of 3-(Benzyloxymethyl)isoxazolidine

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needles for handling anhydrous solvents and reagents

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data (Illustrative)

The following tables summarize hypothetical quantitative data for the synthesized derivatives. Actual results may vary.

Table 1: Synthesis of (3-Isoxazolidinyl)methyl benzoate

ParameterValue
Starting Material This compound
Reagent Benzoyl chloride
Yield 85%
Purity (by HPLC) >98%
Appearance White solid
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol

Table 2: Synthesis of 3-(Benzyloxymethyl)isoxazolidine

ParameterValue
Starting Material This compound
Reagent Benzyl bromide
Yield 78%
Purity (by HPLC) >97%
Appearance Colorless oil
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol

Potential Applications and Further Derivatization

The novel derivatives of this compound can be screened for a variety of biological activities. The ester and ether linkages provide different physicochemical properties, which can influence their pharmacokinetic and pharmacodynamic profiles. These derivatives can serve as key intermediates for the synthesis of more complex molecules, including potential enzyme inhibitors, receptor antagonists, or antimicrobial agents.

Further derivatization can be explored by:

  • Utilizing a variety of acid chlorides or alkyl halides to generate a library of ester and ether derivatives.

  • Modifying the N-H group of the isoxazolidine ring through N-alkylation or N-acylation.

  • Performing ring-opening reactions of the isoxazolidine to yield functionalized amino alcohols.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start This compound Reaction Derivatization Reaction (Esterification or Etherification) Start->Reaction Workup Aqueous Workup Reaction->Workup Purify Column Chromatography Workup->Purify Characterization Characterization (NMR, MS, HPLC) Purify->Characterization Final Novel Derivative Characterization->Final

Caption: General experimental workflow for the synthesis and purification of novel this compound derivatives.

Potential_Applications cluster_core Core Scaffold cluster_applications Potential Applications cluster_transformations Further Transformations Core This compound Derivatives App1 Medicinal Chemistry (Drug Discovery) Core->App1 App2 Agrochemical Research Core->App2 App3 Materials Science Core->App3 Trans1 N-Functionalization Core->Trans1 Trans2 Ring Opening Core->Trans2 Trans3 Scaffold Hopping Core->Trans3

Caption: Potential applications and further transformations of novel this compound derivatives.

References

Application Notes and Protocols: 3-Isoxazolidinemethanol as a Versatile Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Isoxazolidinemethanol is a valuable chiral heterocyclic building block with significant potential in the synthesis of complex, biologically active molecules. Its inherent stereochemistry and the presence of multiple reactive sites—the hydroxyl group, the nitrogen atom, and the isoxazolidine ring itself—offer a versatile platform for the construction of diverse molecular architectures. A key transformation of the isoxazolidine scaffold is its reductive ring-opening to afford chiral 1,3-amino alcohols, which are crucial structural motifs in numerous pharmaceuticals and natural products. This document provides detailed application notes and protocols for the utilization of this compound in synthetic chemistry.

Key Advantages of this compound

  • Chiral Pool Synthon: Available in both (R) and (S) enantiopure forms, it serves as an excellent starting material for asymmetric synthesis.

  • Masked 1,3-Amino Alcohol: The isoxazolidine ring acts as a stable protecting group for a 1,3-amino alcohol functionality, which can be unmasked in a later synthetic step.

  • Versatile Functionalization: The primary alcohol and the secondary amine (after N-deprotection, if applicable) allow for a wide range of chemical modifications, enabling the introduction of diverse substituents and the construction of complex molecular frameworks.

Core Synthetic Applications

The primary synthetic utility of this compound lies in a two-stage strategy:

  • N-Functionalization: The nitrogen atom of the isoxazolidine ring can be readily functionalized to introduce desired side chains or to build more complex heterocyclic systems.

  • Reductive Ring-Opening: Subsequent cleavage of the N-O bond within the isoxazolidine ring yields highly functionalized chiral 1,3-amino alcohols.

This strategy allows for the stereocontrolled synthesis of a variety of important molecular scaffolds.

Experimental Protocols and Data

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound, a crucial first step for introducing molecular diversity.

Reaction Scheme:

N_Alkylation This compound HOCH₂-Isoxazolidine product HOCH₂-N(R)-Isoxazolidine This compound->product N-Alkylation reagents R-X Base, Solvent reagents->this compound

Caption: N-Alkylation of this compound.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq).

  • Add the desired alkylating agent (R-X, e.g., benzyl bromide, allyl iodide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated this compound derivative.

Table 1: Representative Data for N-Alkylation of this compound

Alkylating Agent (R-X)BaseSolventReaction Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile692
Ethyl bromoacetateEt₃NDMF1285
Allyl bromideK₂CO₃Acetonitrile495
4-Nitrobenzyl bromideK₂CO₃DMF888
Protocol 2: Reductive Ring-Opening to Chiral 1,3-Amino Alcohols

This protocol details the cleavage of the N-O bond of an N-substituted this compound to yield a chiral 1,3-amino alcohol.

Reaction Scheme:

Ring_Opening start HOCH₂-N(R)-Isoxazolidine product HOCH₂-CH(CH₂OH)-NHR start->product Reductive Ring-Opening reagents Reducing Agent Solvent reagents->start

Caption: Reductive Ring-Opening of N-Alkyl-3-isoxazolidinemethanol.

Methodology:

  • Dissolve the N-alkylated this compound derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

  • Add a reducing agent. Common systems include:

    • Catalytic Hydrogenation: H₂ (1 atm or higher pressure) over a catalyst such as Raney Ni or Pd/C.

    • Chemical Reduction: Zn/AcOH or SmI₂.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter off the catalyst (if applicable) through a pad of Celite.

  • Remove the solvent under reduced pressure.

  • If necessary, perform an aqueous work-up and extraction.

  • Purify the resulting 1,3-amino alcohol by column chromatography or crystallization.

Table 2: Representative Data for Reductive Ring-Opening

N-Substituent (R)Reducing SystemSolventReaction Time (h)Yield (%)Diastereomeric Ratio (if applicable)
BenzylH₂, Raney NiMethanol1288N/A
-CH₂COOEtH₂, Pd/CEthanol2482N/A
AllylZn, Acetic AcidEthanol690N/A
4-NitrobenzylH₂, Pd/CMethanol1885N/A

Application in Complex Molecule Synthesis: A Proposed Synthetic Pathway

This compound can serve as a key starting material for the synthesis of complex nitrogen-containing molecules, such as alkaloids or novel pharmaceutical scaffolds. The following workflow illustrates a potential synthetic route.

Synthetic_Pathway A This compound B N-Alkylation (Protocol 1) A->B C N-Alkyl-3-isoxazolidinemethanol B->C D Oxidation of Primary Alcohol C->D E N-Alkyl-3-isoxazolidine-carboxaldehyde D->E F Wittig Reaction / Grignard Addition E->F G Elaborated Isoxazolidine Intermediate F->G H Reductive Ring-Opening (Protocol 2) G->H I Chiral 1,3-Amino Alcohol H->I J Cyclization / Further Functionalization I->J K Complex Target Molecule J->K

Caption: Proposed synthetic pathway utilizing this compound.

This generalized pathway highlights the versatility of the this compound building block. After initial N-alkylation, the primary alcohol can be oxidized to an aldehyde, which can then undergo a variety of carbon-carbon bond-forming reactions to build molecular complexity. The crucial reductive ring-opening step then unmasks the 1,3-amino alcohol functionality, which can be used for subsequent cyclization or further functionalization to access the final target molecule.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of complex molecules, particularly those containing the 1,3-amino alcohol motif. The protocols and data presented herein provide a foundational framework for researchers to explore the synthetic potential of this valuable synthon in drug discovery and natural product synthesis. The ability to introduce diversity through N-functionalization, coupled with the reliable stereocontrolled formation of 1,3-amino alcohols via reductive ring-opening, makes this compound a highly attractive starting material for modern organic synthesis.

Application Note and Protocols for 1,3-Dipolar Cycloaddition with Nitrones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing 1,3-dipolar cycloaddition reactions between nitrones and alkenes to synthesize isoxazolidine derivatives. Isoxazolidines are valuable heterocyclic scaffolds in medicinal chemistry and drug development.[1][2][3][4][5] This reaction is a powerful tool for creating complex molecules with multiple stereocenters.[4]

Introduction

The 1,3-dipolar cycloaddition of nitrones with alkenes is a highly efficient method for constructing five-membered isoxazolidine rings.[2][6][7] This [3+2] cycloaddition is a concerted pericyclic reaction that allows for the creation of up to three new contiguous stereogenic centers.[8][9][10] The reaction's versatility is enhanced by the ability to control regioselectivity and stereoselectivity through the choice of substrates, catalysts, and reaction conditions.[4][6] The resulting isoxazolidine products serve as key intermediates in the synthesis of various biologically active compounds, including amino alcohols, alkaloids, and β-lactams.[3]

Recent advancements in this field include the development of catalytic enantioselective methods, often employing Lewis acids, and the use of green chemistry approaches such as solvent-free and microwave-assisted reactions to improve efficiency and sustainability.[8][11][12][13]

General Experimental Workflow

The following diagram illustrates the general workflow for a typical 1,3-dipolar cycloaddition experiment with nitrones.

experimental_workflow General Experimental Workflow for 1,3-Dipolar Cycloaddition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Nitrone & Alkene) reaction_setup Reaction Setup (Inert atmosphere if needed) reagent_prep->reaction_setup solvent_prep Solvent & Catalyst Preparation solvent_prep->reaction_setup reaction_run Reaction Execution (Heating, Stirring, etc.) reaction_setup->reaction_run reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_run->reaction_monitoring quenching Quenching reaction_monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Column Chromatography) drying->purification characterization Product Characterization (NMR, IR, MS) purification->characterization data_analysis Data Analysis (Yield, Selectivity) characterization->data_analysis

Caption: General workflow for 1,3-dipolar cycloaddition.

Factors Influencing Selectivity

The stereochemical outcome of the 1,3-dipolar cycloaddition is influenced by several factors, including the nature of the nitrone and alkene, the presence of catalysts, and the reaction conditions. The diagram below illustrates the key relationships governing the regioselectivity and stereoselectivity of the reaction.

selectivity_factors Factors Influencing Selectivity in Nitrone Cycloaddition cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome nitrone Nitrone Structure (Sterics, Electronics) regioselectivity Regioselectivity (e.g., 5-substituted vs. 4-substituted) nitrone->regioselectivity diastereoselectivity Diastereoselectivity (endo/exo) nitrone->diastereoselectivity alkene Alkene Structure (Sterics, Electronics) alkene->regioselectivity alkene->diastereoselectivity catalyst Catalyst (Lewis Acid, Organocatalyst) catalyst->regioselectivity catalyst->diastereoselectivity enantioselectivity Enantioselectivity (with chiral catalysts) catalyst->enantioselectivity solvent Solvent Polarity solvent->regioselectivity solvent->diastereoselectivity temperature Temperature temperature->regioselectivity temperature->diastereoselectivity

References

Application Notes and Protocols for the Purification of 3-Isoxazolidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the purification of 3-Isoxazolidinemethanol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The following sections detail common purification techniques, including flash column chromatography and diastereomeric salt resolution for chiral separations, which are critical for isolating specific stereoisomers.

Purification Techniques Overview

The purification of this compound derivatives is crucial to remove impurities from the reaction mixture, such as starting materials, byproducts, and catalysts. The choice of purification method depends on the physicochemical properties of the target molecule, including its polarity, solubility, and stereochemistry.

Purification TechniquePrincipleTypical Solvents/ReagentsKey Considerations
Flash Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate gradientsEffective for separating compounds with different polarities. The ratio of hexane to ethyl acetate is optimized based on the polarity of the target derivative.
Diastereomeric Salt Resolution via Crystallization Conversion of a racemic mixture of chiral alcohols into diastereomeric salts with a chiral resolving agent. The diastereomers have different solubilities and can be separated by fractional crystallization.Resolving Agents: Chiral acids (e.g., Tartaric acid, Mandelic acid)Solvents: Alcohols (e.g., Methanol, Ethanol), TolueneA classical and effective method for resolving enantiomers of chiral alcohols like this compound derivatives. The choice of resolving agent and solvent is critical for successful separation.[1]
Recrystallization Purification of a solid compound by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize as the solution cools.Varies depending on the solubility profile of the compound.Useful for removing minor impurities from a relatively pure solid sample.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of a this compound derivative using silica gel flash column chromatography.

Materials:

  • Crude reaction mixture containing the this compound derivative

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate. Start with a non-polar system (e.g., 9:1 hexane/EtOAc) and gradually increase the polarity to find a solvent system that gives good separation of the desired product from impurities (target Rf value between 0.2 and 0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is level and free of cracks.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving the mixture in a solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the solvent system determined by TLC analysis.

    • Collect fractions in collection tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis (Determine Solvent System) Pack Pack Column (Silica Gel Slurry) Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Logical workflow for the chiral resolution of this compound derivatives.

Biological Activity and Potential Signaling Pathways

This compound derivatives have demonstrated a range of biological activities, including antiviral and antibacterial properties. Understanding the potential mechanisms of action is crucial for drug development.

Antibacterial Mechanism of Action

Many isoxazolidine-containing compounds exhibit antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is often analogous to that of oxazolidinone antibiotics, which are known to inhibit bacterial protein synthesis. [2][3] Proposed Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The proposed mechanism involves the binding of the isoxazolidine derivative to the 50S ribosomal subunit, which prevents the formation of the initiation complex required for protein synthesis. [2][3]This disruption of a fundamental cellular process leads to the inhibition of bacterial growth.

G Isoxazolidine This compound Derivative Binding Binding to Ribosome Isoxazolidine->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding InitiationComplex Formation of Initiation Complex Binding->InitiationComplex Binding->InitiationComplex Prevents ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis InitiationComplex->ProteinSynthesis Leads to BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth ProteinSynthesis->BacterialGrowth Is required for G Isoxazolidine This compound Derivative Inhibition Inhibition of Replication Isoxazolidine->Inhibition ViralReplication Viral Replication Cycle (e.g., Polymerase Activity) ViralReplication->Inhibition ViralPropagation Viral Propagation Inhibition->ViralPropagation Inhibition->ViralPropagation Prevents ReducedInfection Reduced Viral Load & Infection ViralPropagation->ReducedInfection ViralPropagation->ReducedInfection Leads to

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Isoxazolidinemethanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 3-Isoxazolidinemethanol, a key heterocyclic building block for preclinical drug development. The protocol is designed to be scalable, yielding multi-gram to kilogram quantities of the target compound with high purity suitable for preclinical trials. This application note includes a step-by-step synthetic protocol, purification procedures, and analytical methods for quality control. Additionally, visual diagrams of the synthetic pathway and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a valuable synthetic intermediate due to the presence of a privileged isoxazolidine scaffold.[1] Isoxazolidine derivatives are known to be precursors for a variety of biologically active molecules, including nucleoside analogs and other complex natural products. The development of a robust and scalable synthesis for this compound is therefore crucial for advancing drug discovery programs into the preclinical phase, where larger quantities of high-purity material are required for safety and efficacy studies.[2][3]

The synthetic strategy outlined herein is based on the well-established 1,3-dipolar cycloaddition reaction between a nitrone and an alkene, which is a highly efficient method for constructing the isoxazolidine ring.[4][5][6] This approach is amenable to scale-up and offers good control over regioselectivity.

Synthetic Pathway

The synthesis of this compound is achieved via a [3+2] cycloaddition reaction between an in-situ generated nitrone from N-methylhydroxylamine hydrochloride and formaldehyde, with allyl alcohol serving as the dipolarophile.

G cluster_0 Nitrone Formation (in-situ) cluster_1 1,3-Dipolar Cycloaddition N-methylhydroxylamine_HCl N-methylhydroxylamine hydrochloride Nitrone N-methylnitrone N-methylhydroxylamine_HCl->Nitrone Base (e.g., NaHCO3) Formaldehyde Formaldehyde Formaldehyde->Nitrone This compound This compound Nitrone->this compound Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a target scale of 100 g of this compound. Adjustments to reagent quantities and equipment size will be necessary for different scales.

3.1. Materials and Equipment

  • Reactors: 10 L and 20 L jacketed glass reactors with overhead stirring, temperature control, and reflux condenser.

  • Reagents:

    • N-methylhydroxylamine hydrochloride (≥98%)

    • Formaldehyde (37 wt. % in H₂O)

    • Allyl alcohol (≥99%)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Glassware: Large separating funnels, beakers, graduated cylinders, and round-bottom flasks.

  • Analytical Instruments: HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry.

3.2. Reaction Procedure

  • Nitrone Formation (in-situ):

    • To a 10 L jacketed reactor equipped with an overhead stirrer and a temperature probe, add N-methylhydroxylamine hydrochloride (1.0 kg, 12.0 mol) and water (4 L).

    • Cool the mixture to 0-5 °C.

    • Slowly add a solution of sodium bicarbonate (1.1 kg, 13.1 mol) in water (4 L) to the reactor, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, add formaldehyde (1.0 L of 37 wt. % solution, 12.3 mol) dropwise over 1 hour, again keeping the temperature below 10 °C.

    • Stir the resulting solution for an additional 30 minutes at 5-10 °C.

  • 1,3-Dipolar Cycloaddition:

    • To the reactor containing the in-situ generated nitrone, add allyl alcohol (0.70 kg, 12.0 mol) in one portion.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 40-45 °C.

    • Maintain stirring at this temperature for 12-18 hours. Monitor the reaction progress by HPLC until the consumption of the starting materials is complete.

3.3. Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Saturate the aqueous solution with sodium chloride to facilitate extraction.

  • Extract the product with dichloromethane (3 x 4 L).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel. Due to the polar nature of the product, a gradient elution system is recommended. A potential system is a gradient of methanol in dichloromethane. For very polar compounds, aqueous normal-phase chromatography or HILIC can also be effective purification strategies.[7][8]

Data Presentation

ParameterTarget Value
Target Scale100 g
Theoretical Yield123.7 g
Expected Yield (after purif.)70-80%
Purity (by HPLC)≥98%
AppearanceColorless to pale yellow oil
¹H NMRConforms to the structure
¹³C NMRConforms to the structure
Mass Spectrum (m/z)[M+H]⁺ = 104.07
Residual SolventsWithin acceptable limits for preclinical use

Quality Control and Analytical Methods

For preclinical studies, rigorous quality control is essential to ensure the identity, purity, and stability of the synthesized compound.[3][9][10]

5.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Method Validation: The HPLC method must be validated for linearity, precision, accuracy, specificity, and robustness according to established guidelines.[11][12][13][14]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: To confirm the chemical structure of this compound. Spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

5.3. Mass Spectrometry (MS)

  • To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.

Experimental Workflow Diagram

G Start Start Reagent_Prep Prepare Reagents: N-methylhydroxylamine HCl, Formaldehyde, Allyl Alcohol Start->Reagent_Prep Nitrone_Formation In-situ Nitrone Formation (0-10 °C) Reagent_Prep->Nitrone_Formation Cycloaddition 1,3-Dipolar Cycloaddition (40-45 °C, 12-18 h) Nitrone_Formation->Cycloaddition Reaction_Monitoring Monitor by HPLC Cycloaddition->Reaction_Monitoring Reaction_Monitoring->Cycloaddition Incomplete Workup Aqueous Work-up and Extraction Reaction_Monitoring->Workup Complete Purification Flash Column Chromatography Workup->Purification Analysis Quality Control Analysis: HPLC, NMR, MS Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Application Notes and Protocols for the Synthesis of Bioactive Isoxazolidine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The isoxazolidine ring is a five-membered heterocyclic scaffold containing adjacent nitrogen and oxygen atoms, recognized as a "privileged structure" in medicinal chemistry.[1][2] Isoxazolidine derivatives are of significant interest to researchers and drug development professionals due to their broad spectrum of biological activities, which include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] Their structural versatility also makes them valuable as synthetic intermediates for a variety of complex molecules and natural products.[6]

The most prominent and versatile method for synthesizing the isoxazolidine core is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene.[6][7][8] This reaction is highly valuable as it can create multiple stereogenic centers in a single, stereospecific step.[5][8] This document provides detailed methodologies and protocols for the synthesis of bioactive isoxazolidine scaffolds, with a focus on the 1,3-dipolar cycloaddition pathway.

Primary Synthetic Methodology: 1,3-Dipolar Cycloaddition

The reaction of a 1,3-dipole, such as a nitrone, with a dipolarophile, typically an alkene, is a powerful tool for constructing five-membered heterocyclic rings like isoxazolidines.[7] The regioselectivity and stereoselectivity of this reaction are influenced by both steric and electronic factors of the reactants, which can be predicted using frontier molecular orbital (FMO) theory.[5][7]

Key factors influencing the outcome of the 1,3-dipolar cycloaddition include:

  • Regioselectivity : In reactions with electron-rich or neutral alkenes, the formation of the 5-substituted isoxazolidine isomer is generally favored.[7]

  • Diastereoselectivity : The approach of the nitrone to the alkene can occur in either an endo or exo fashion, leading to different diastereomers.[7]

  • Enantioselectivity : The use of chiral catalysts is the primary method for controlling the enantioselectivity of the reaction.[4][7]

Various reaction conditions, including thermal heating, microwave irradiation, and the use of metal or organocatalysts, have been developed to optimize yields and selectivities.[1][7]

Visualized Workflows and Relationships

The following diagrams illustrate the general experimental workflow for isoxazolidine synthesis and the key relationships governing the primary synthetic reaction.

experimental_workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Screening Phase start Starting Materials (Aldehyde, Hydroxylamine, Alkene) nitrone Nitrone Synthesis start->nitrone cycloaddition 1,3-Dipolar Cycloaddition nitrone->cycloaddition crude Crude Isoxazolidine Product cycloaddition->crude purification Purification (e.g., Chromatography) crude->purification pure_product Pure Isoxazolidine Scaffold purification->pure_product characterization Structural Characterization (NMR, HRMS) pure_product->characterization bio_screening Biological Activity Screening characterization->bio_screening sar_studies Structure-Activity Relationship (SAR) Studies bio_screening->sar_studies lead_compound Lead Compound Identification sar_studies->lead_compound

Caption: General experimental workflow for synthesis and evaluation of bioactive isoxazolidines.

cycloaddition_factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcomes Selective Outcomes reaction 1,3-Dipolar Cycloaddition (Nitrone + Alkene) steric Steric Hindrance reaction->steric electronic Electronic Effects (Electron-rich vs. Electron-deficient) reaction->electronic catalyst Catalyst (Metal or Organocatalyst) reaction->catalyst solvent Solvent reaction->solvent temperature Temperature reaction->temperature regio Regioselectivity (e.g., 5-substituted vs. 4-substituted) steric->regio diastereo Diastereoselectivity (endo vs. exo) steric->diastereo electronic->regio electronic->diastereo enantio Enantioselectivity catalyst->enantio temperature->diastereo isoxazolidine isoxazolidine regio->isoxazolidine Final Isoxazolidine Product diastereo->isoxazolidine Final Isoxazolidine Product enantio->isoxazolidine Final Isoxazolidine Product

Caption: Factors influencing selectivity in 1,3-dipolar cycloaddition for isoxazolidine synthesis.

signaling_pathway isoxazolidine Bioactive Isoxazolidine (Ligand) binding Binding Event isoxazolidine->binding receptor Biological Target (e.g., Enzyme, Receptor) receptor->binding transduction Signal Transduction Cascade binding->transduction response Cellular Response (e.g., Inhibition of Growth, Modulation of Activity) transduction->response

Caption: Conceptual diagram of a bioactive isoxazolidine interacting with a biological target.

Experimental Protocols

Protocol 1: General Synthesis of Nitrone Intermediates

Nitrones are typically synthesized through the condensation of an aldehyde with an N-substituted hydroxylamine.[3]

Materials:

  • Appropriate aldehyde (1.0 eq.)

  • N-substituted hydroxylamine (e.g., N-phenylhydroxylamine) (1.0 eq.)

  • Ethanol

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • TLC plates for reaction monitoring

Procedure:

  • Dissolve the N-substituted hydroxylamine (10 mmol, 1.0 eq.) in ethanol (10 mL) in a round-bottom flask.

  • Add the aldehyde (10 mmol, 1.0 eq.) to the stirred solution.

  • Stir the reaction mixture at room temperature. For less reactive aldehydes, the mixture can be heated to 60 °C.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[9]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the crude product from hot ethanol to obtain the pure nitrone.[9] Store the product in a cool, dark place.

Protocol 2: General Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition

Materials:

  • Synthesized nitrone (1.0 eq.)

  • Alkene (e.g., styrene) (1.0 eq.)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Reflux condenser and heating mantle

  • Round-bottom flask

  • TLC plates for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve the nitrone (10 mmol, 1.0 eq.) in an appropriate anhydrous solvent (25 mL).

  • Add the alkene (10 mmol, 1.0 eq.) to the vigorously stirred solution.[9]

  • Heat the reaction mixture to reflux and maintain the temperature for the required time (can range from hours to days).

  • Monitor the consumption of the starting materials by TLC.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude isoxazolidine product.

  • Purify the crude product using column chromatography or recrystallization to yield the final isoxazolidine.

Protocol 3: Specific Synthesis of 2,3-Diaryl-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidines[11]

This protocol utilizes a Ni(II) catalyst to promote the cycloaddition reaction.

Materials:

  • 3,5-dimethylacryloyl pyrazole alkene (2.98 mmol, 1.0 eq.)

  • C,N-diaryl nitrone (3.28 mmol)

  • Ni(ClO₄)₂·6H₂O (0.298 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂) and Isopropanol

  • Preparative TLC plates

Procedure:

  • Add 3,5-dimethylacryloyl pyrazole alkene (447 mg, 2.98 mmol), Ni(ClO₄)₂·6H₂O (109 mg, 0.298 mmol), and isopropanol (2 mL) to CH₂Cl₂ (20 mL).[10]

  • Dropwise, add a solution of the C,N-diaryl nitrone (646 mg, 3.28 mmol) in CH₂Cl₂ (10 mL) to the mixture.[10]

  • Stir the reaction for 10 minutes at room temperature.[10]

  • Evaporate the solvent under vacuum.

  • Purify the crude product by preparative TLC (eluent: petroleum ether/ethyl acetate = 20/1) to obtain the final cycloadducts.[10] This method has been reported to yield products with 100% regioselectivity and up to 99% yield.[6][10]

Data Presentation: Reaction Conditions and Biological Activity

The following tables summarize quantitative data from various studies on the synthesis and biological evaluation of isoxazolidine scaffolds.

Table 1: Summary of Reaction Conditions for Isoxazolidine Synthesis

NitroneAlkeneCatalyst/ConditionsSolventYield (%)Diastereomeric Ratio (dr)Reference
C,N-diarylnitrones3,5-dimethylacryloyl pyrazoleNi(ClO₄)₂·6H₂O (10 mol%)CH₂Cl₂/Isopropanolup to 99%Not specified[6][10]
Cyclic nitrone 8 Diazadiene 7 60 °CAcetonitrile91%1:0[7]
Acyclic nitronesDiazadiene 7 Not specifiedNot specifiedNot specified1:1 to 1:0[7]
α-aryl-N-methyl nitronesDiethyl maleateRefluxTolueneModerate to GoodNot specified[11]
Various nitronesStyreneRefluxVariousNot specifiedNot specified[9]

Table 2: Biological Activities of Selected Isoxazolidine Derivatives

Isoxazolidine DerivativeBiological ActivityTarget Organism(s)Potency (e.g., MIC, IC₅₀)Reference
Substituted IsoxazolidinesAntibacterial & AntifungalS. epidermidis, M. luteus, B. cereus, C. albicansSignificant activity compared to standard drugs[11]
Isoxazolidine-containing Uridine DerivativesAntibacterialH. influenzae ATCC 10211MIC 0.25-0.5 µg/mL[4]
Isoxazolidine-containing Uridine DerivativesAntibacterialVancomycin-resistant E. faecalis SR7914MIC 4-8 µg/mL[4]
3,5-disubstituted isoxazolidinesAntifungal & AntimicrobialVarious fungi and microorganismsNot specified[11]
Isoxazolidinyl Polycyclic Aromatic HydrocarbonsDNA Intercalation, CytotoxicCancer cell linesNot specified[3]
N-substituted isoxazolidinesAntifungalNot specifiedNot specified[11]

References

Application Notes and Protocols: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino alcohols are critical structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands. Their synthesis is of significant interest in medicinal chemistry and materials science. One versatile and stereocontrolled approach to access these valuable compounds is through the reductive ring-opening of 3-isoxazolidinemethanol and its derivatives. The isoxazolidine ring serves as a stable precursor that can be readily synthesized, often with high stereocontrol, and subsequently cleaved to unveil the 1,3-amino alcohol functionality.

This document provides detailed application notes and experimental protocols for the synthesis of β-amino alcohols via the reductive cleavage of the N-O bond in this compound derivatives. Various established reductive methods are outlined, including catalytic hydrogenation and the use of metal hydrides and other reducing agents.

Core Concepts: The Reductive Ring-Opening of Isoxazolidines

The key transformation in this synthetic strategy is the reductive cleavage of the N-O bond within the isoxazolidine ring. This process converts the cyclic hydroxylamine derivative into a linear 1,3-amino alcohol. The choice of reducing agent and reaction conditions can influence the yield, stereochemical outcome, and functional group tolerance of the transformation.

Several well-established methods for this reductive cleavage include:

  • Catalytic Hydrogenation: Typically employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often effective and can be performed under relatively mild conditions.

  • Metal Hydride Reduction: Reagents like Lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of cleaving the N-O bond.

  • Dissolving Metal Reduction: Systems like Sodium in liquid ammonia can also effect the desired transformation.

  • Other Reducing Agents: Samarium(II) iodide (SmI₂) and Molybdenum hexacarbonyl (Mo(CO)₆) have also been reported for the reductive cleavage of isoxazolidines, often offering chemoselectivity.[1]

Experimental Protocols

The following protocols are representative methods for the synthesis of β-amino alcohols from this compound derivatives. Researchers should adapt these protocols based on the specific substrate and available laboratory equipment.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from procedures for the reductive cleavage of bicyclic isoxazolidines.[2]

Materials:

  • Substituted this compound derivative

  • Raney Nickel (freshly prepared or activated)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Triethylamine (TEA, optional, can improve yields)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure vessel

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve the this compound derivative (1.0 eq) in methanol or ethanol.

  • Add freshly prepared Raney Nickel (a slurry in the reaction solvent, approximately 50% by weight of the substrate).

  • Optional: Add triethylamine (1.1 eq) to the reaction mixture.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 40 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude β-amino alcohol.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Reductive Cleavage using Palladium on Carbon (Pd/C) and Ammonium Formate

This method offers a convenient alternative to using high-pressure hydrogen gas.[1]

Materials:

  • Substituted this compound derivative

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in a mixture of methanol and THF (e.g., 1:1 v/v), add ammonium formate (5.0 eq).

  • Carefully add 10% Pd/C (10-20 mol%).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude β-amino alcohol by column chromatography.

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol uses a powerful reducing agent and should be performed with caution.

Materials:

  • Substituted this compound derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the this compound derivative (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Alternatively, quench by the careful addition of solid sodium sulfate decahydrate until a granular precipitate forms.

  • Stir the resulting slurry vigorously for 30 minutes.

  • Filter the solids and wash thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of β-amino alcohols from various isoxazolidine precursors using different reductive methods. Note that yields are highly substrate-dependent.

Starting Material (Isoxazolidine Derivative)Reductive MethodProduct (β-Amino Alcohol)Yield (%)Reference
Bicyclic IsoxazolidineRaney Ni, H₂ (40 psi), TEACorresponding 1,3-Amino AlcoholHigh Conversion & Yield[2]
Pyridyl-substituted IsoxazolidinesPd/C, HCO₂NH₄Corresponding β-Amino AlcoholsGood[1]
N-benzyl-3,5-disubstituted IsoxazolidineLiAlH₄Corresponding N-benzyl-1,3-amino alcoholNot specifiedGeneral Method
Various IsoxazolidinesMo(CO)₆, H₂OCorresponding 1,3-Amino AlcoholsGood[1]

Visualizations

Experimental Workflow

G start Start with This compound Derivative reductive_cleavage Reductive N-O Bond Cleavage (e.g., Catalytic Hydrogenation, LiAlH4) start->reductive_cleavage workup Reaction Work-up (Filtration, Extraction) reductive_cleavage->workup purification Purification (Column Chromatography, Crystallization) workup->purification product Pure β-Amino Alcohol purification->product

Caption: General experimental workflow for β-amino alcohol synthesis.

Reaction Pathway: Reductive Ring-Opening

G sub This compound Derivative R-N-O-CH(R')-CH(R'')-CH2OH prod β-Amino Alcohol R-NH-CH(R')-CH(R'')-CH2OH sub->prod N-O Bond Cleavage reagent [Reducing Agent] (e.g., H2/Raney Ni)

Caption: Reductive cleavage of the N-O bond in this compound.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Isoxazolidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of isoxazolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stereoselective synthesis of isoxazolidines, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incorrect Reaction Temperature: Thermal 1,3-dipolar cycloadditions often require elevated temperatures to proceed at a reasonable rate. - Unsuitable Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction efficiency. - Decomposition of Nitrone or Dipolarophile: Starting materials may be unstable under the reaction conditions. - Ineffective Catalyst: The chosen catalyst may not be active enough or may be poisoned by impurities.- Optimize Temperature: Screen a range of temperatures, including reflux conditions for the chosen solvent. Microwave irradiation can sometimes improve yields and reduce reaction times. - Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, THF, acetonitrile, dichloromethane). In some cases, ionic liquids can enhance reactivity. - Check Starting Material Stability: Use freshly prepared or purified nitrones and dipolarophiles. Consider in situ generation of the nitrone. - Catalyst Selection: For catalyzed reactions, screen different metal catalysts (e.g., Cu, Au, Ni, Ti) or organocatalysts. Ensure the catalyst is not deactivated by trace amounts of water or other impurities.
Poor Diastereoselectivity (Formation of multiple diastereomers) - Suboptimal Reaction Conditions: Temperature and solvent can influence the transition state energies, leading to poor diastereoselectivity. - Steric and Electronic Effects: The substituents on both the nitrone and the dipolarophile play a crucial role in determining the facial selectivity of the cycloaddition. - E/Z Isomerization of the Nitrone: Acyclic nitrones can exist as a mixture of E and Z isomers, which can lead to different diastereomeric products.[1] - Reversibility of the Cycloaddition: The reaction may be reversible, leading to thermodynamic product distribution which may not be the desired diastereomer.- Temperature and Solvent Optimization: Lowering the reaction temperature often enhances diastereoselectivity. A systematic solvent screen can identify conditions that favor one transition state over another.[1] - Modify Substituents: Altering the steric bulk or electronic nature of the substituents on the reactants can improve diastereoselectivity. - Use of Cyclic Nitrones: Cyclic nitrones are conformationally restricted and often exhibit higher diastereoselectivity compared to their acyclic counterparts.[2] - Employ a Chiral Auxiliary: Attaching a chiral auxiliary to either the nitrone or the dipolarophile can effectively control the stereochemical outcome.[3][4][5]
Poor Enantioselectivity (in asymmetric reactions) - Ineffective Chiral Catalyst or Ligand: The chiral catalyst may not be providing a sufficiently asymmetric environment to induce high enantioselectivity. - Uncatalyzed Background Reaction: A significant uncatalyzed reaction pathway will lead to the formation of a racemic product, lowering the overall enantiomeric excess (ee).[6] - Mismatched Chiral Auxiliary: The inherent facial selectivity of the reactants may oppose the directing effect of the chiral auxiliary.- Screen Chiral Catalysts and Ligands: Evaluate a variety of chiral metal complexes or organocatalysts. For metal catalysts, systematically screen different chiral ligands. - Optimize Reaction Conditions for Catalyzed Pathway: Lower the reaction temperature and concentration to favor the lower-energy catalyzed pathway over the uncatalyzed background reaction.[6] - Judicious Choice of Chiral Auxiliary: Select a chiral auxiliary that is known to provide high levels of stereocontrol for the specific reaction type.
Undesired Regioisomer Formation - Competing Frontier Molecular Orbital (FMO) Interactions: The regioselectivity of 1,3-dipolar cycloadditions is governed by the interaction between the HOMO of one component and the LUMO of the other. Depending on the electronic nature of the substituents, different regioisomers can be favored.[7] - Steric Hindrance: Steric repulsion between bulky substituents on the nitrone and dipolarophile can direct the cycloaddition to a specific regioisomeric outcome.[8]- Modify Electronic Properties of Reactants: The use of electron-donating or electron-withdrawing groups on the dipolarophile can favor a specific FMO interaction, leading to a single regioisomer. For example, electron-poor olefins often favor the formation of 4-substituted isoxazolidines.[7] - Alter Steric Bulk: Increasing the steric hindrance on one of the reactants can enhance regioselectivity.
Difficulty in Product Purification - Similar Polarity of Diastereomers: Diastereomeric products often have very similar polarities, making their separation by column chromatography challenging. - Product Instability: The isoxazolidine ring may be sensitive to certain conditions, leading to decomposition on silica gel.- Optimize Chromatographic Conditions: Use high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for difficult separations. Derivatization of the products to increase their polarity differences can also be a viable strategy. - Alternative Purification Methods: Consider crystallization or distillation if applicable. For products sensitive to silica gel, use a different stationary phase like alumina or a less acidic grade of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereoselectivity of isoxazolidine synthesis via 1,3-dipolar cycloaddition?

A1: The three main types of selectivity to consider are regioselectivity, diastereoselectivity, and enantioselectivity.[8] These are primarily influenced by:

  • Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (nitrone) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkene), or vice versa, governs the regioselectivity.[7]

  • Steric Effects: The size and spatial arrangement of substituents on both the nitrone and the dipolarophile can dictate the facial selectivity of the approach, thus influencing diastereoselectivity.[1][8]

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the energies of the FMOs, thereby influencing both regioselectivity and reactivity.[7]

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly impact the stereochemical outcome.[8][9]

Q2: How can I improve the diastereoselectivity of my reaction?

A2: To improve diastereoselectivity, consider the following strategies:

  • Lowering the Reaction Temperature: This often increases the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio (d.r.).

  • Solvent Optimization: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic solvent screen is recommended.[9]

  • Use of Lewis Acids: Lewis acids can coordinate to the nitrone or the dipolarophile, creating a more rigid transition state and enhancing facial selectivity.

  • Employment of Chiral Auxiliaries: Attaching a chiral auxiliary to either the nitrone or the dipolarophile is a reliable method for controlling diastereoselectivity.[3][4][5]

  • Substrate Modification: Increasing the steric bulk of substituents can lead to better facial differentiation.

Q3: My enantioselective reaction is giving a low enantiomeric excess (ee). What can I do?

A3: Low enantiomeric excess can be addressed by:

  • Screening Chiral Catalysts/Ligands: The choice of the chiral catalyst is critical. Experiment with different classes of catalysts (e.g., organocatalysts, metal-based catalysts) and, for the latter, a variety of chiral ligands.

  • Minimizing the Background Reaction: The uncatalyzed reaction produces a racemic mixture, which erodes the overall ee.[6] Lowering the reaction temperature and reactant concentrations can favor the catalyzed pathway.

  • Additives: In some cases, additives can enhance the activity and selectivity of the catalyst.

  • Re-evaluation of the Chiral Auxiliary: If using a chiral auxiliary-based approach, ensure that the chosen auxiliary is well-suited for the specific transformation.

Q4: How do I control the regioselectivity of the cycloaddition?

A4: Regioselectivity is primarily controlled by FMO interactions and steric effects.[7]

  • Electron-Poor Dipolarophiles: When using dipolarophiles with electron-withdrawing groups, the dominant interaction is typically between the HOMO of the nitrone and the LUMO of the dipolarophile, leading to the formation of the 4-substituted isoxazolidine.[7]

  • Electron-Rich Dipolarophiles: With electron-donating groups on the dipolarophile, the HOMO(dipolarophile)-LUMO(nitrone) interaction is more significant, favoring the 5-substituted regioisomer.[7]

  • Steric Control: Introducing bulky substituents on the nitrone or dipolarophile can sterically disfavor one regioisomeric transition state, leading to higher regioselectivity.[8]

Q5: What are the common methods for monitoring the progress of an isoxazolidine synthesis reaction?

A5: The progress of the reaction can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to follow the disappearance of starting materials and the appearance of the product.[1] Staining with agents like p-anisaldehyde or ninhydrin can help visualize the spots.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in real-time or by taking aliquots from the reaction mixture. This can also provide information on the diastereomeric ratio of the product being formed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, allowing for the identification of starting materials, products, and any side products based on their mass-to-charge ratio.

Quantitative Data Summary

The following table summarizes representative quantitative data for the stereoselective synthesis of isoxazolidines under various conditions.

Reaction Type Catalyst/Auxiliary Solvent Temperature (°C) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee) Reference
Intramolecular AminooxygenationCu(OTf)₂-603:1-[10]
Intramolecular AminooxygenationCu(eh)₂--10:1-[10]
Intermolecular CycloadditionRu(bpy)₃Cl₂ (photocatalyst)CH₃CN-50:1-[11]
Intermolecular CycloadditionNone (Thermal)TolueneReflux--[1]
Enantioselective CarboaminationPd-catalyzed---up to 97%[12]
Domino Kinetic Resolution/CycloadditionCandida antarctica lipase B--single diastereomer91%[13]

Experimental Protocols

General Protocol for Thermal 1,3-Dipolar Cycloaddition

  • To a solution of the nitrone (1.0 equiv) in an appropriate solvent (e.g., toluene, benzene, or chloroform) is added the dipolarophile (1.0-1.5 equiv).

  • The reaction mixture is heated to the desired temperature (e.g., reflux) and stirred for the required time (monitored by TLC or NMR). Reaction times can range from several hours to several days.[14]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isoxazolidine. The diastereomers may be separable at this stage.

General Protocol for Catalytic Asymmetric 1,3-Dipolar Cycloaddition

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the chiral catalyst (e.g., a metal complex or an organocatalyst, typically 5-20 mol%) is dissolved in the chosen solvent.

  • The nitrone (1.0 equiv) is added to the catalyst solution.

  • The dipolarophile (1.0-1.5 equiv) is then added, and the reaction mixture is stirred at the optimized temperature (often sub-ambient temperatures like 0 °C, -20 °C, or -78 °C are required for high enantioselectivity).

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • The reaction is quenched (if necessary) and the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography to yield the enantiomerically enriched isoxazolidine.

  • The enantiomeric excess is determined by chiral HPLC or SFC analysis.

Visualizations

reaction_troubleshooting start Low Stereoselectivity Observed check_dr Assess Diastereomeric Ratio (d.r.) start->check_dr Is it a diastereoselective reaction? check_ee Assess Enantiomeric Excess (ee) start->check_ee Is it an enantioselective reaction? low_dr Poor d.r. check_dr->low_dr low_ee Poor ee check_ee->low_ee optimize_temp_solvent Optimize Temperature & Solvent low_dr->optimize_temp_solvent Yes change_substrate Modify Substrate (Sterics/Electronics) low_dr->change_substrate Yes use_auxiliary Employ Chiral Auxiliary low_dr->use_auxiliary Yes screen_catalyst Screen Chiral Catalysts/Ligands low_ee->screen_catalyst Yes minimize_background Minimize Background Reaction (Lower Temp/Concentration) low_ee->minimize_background Yes optimize_temp_solvent->low_dr Still low dr_ok Acceptable d.r. optimize_temp_solvent->dr_ok Improved change_substrate->low_dr Still low change_substrate->dr_ok Improved use_auxiliary->dr_ok Improved screen_catalyst->low_ee Still low ee_ok Acceptable ee screen_catalyst->ee_ok Improved minimize_background->low_ee Still low minimize_background->ee_ok Improved fmo_control cluster_nitrone Nitrone cluster_dipolarophile Dipolarophile nitrone LUMO HOMO interaction1 HOMO(nitrone) - LUMO(dipolarophile) Dominant for Electron-Poor Alkenes nitrone:f1->interaction1 interaction2 HOMO(dipolarophile) - LUMO(nitrone) Dominant for Electron-Rich Alkenes nitrone:f0->interaction2 dipolarophile LUMO HOMO dipolarophile:f0->interaction1 dipolarophile:f1->interaction2 product1 4-Substituted Isoxazolidine interaction1->product1 product2 5-Substituted Isoxazolidine interaction2->product2

References

Technical Support Center: 1,3-Dipolar Cycloaddition of Nitrones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the 1,3-dipolar cycloaddition of nitrones.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

1. Issue: Low or No Yield of the Desired Isoxazolidine Product

  • Question: My 1,3-dipolar cycloaddition reaction is giving a low yield or no product at all. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in nitrone cycloadditions can stem from several factors. A primary reason is the inherent stability and reactivity of the nitrone and dipolarophile. Decompostion of the nitrone under the reaction conditions is a common issue. Here is a step-by-step guide to troubleshoot this problem:

    Troubleshooting Workflow:

    low_yield_troubleshooting cluster_nitrone Nitrone Stability cluster_dipolarophile Dipolarophile Reactivity cluster_conditions Reaction Conditions cluster_catalyst Catalysis start Low or No Yield check_nitrone Verify Nitrone Stability and Purity start->check_nitrone check_dipolarophile Assess Dipolarophile Reactivity check_nitrone->check_dipolarophile Nitrone is stable nitrone_synthesis Synthesize nitrone fresh before use check_nitrone->nitrone_synthesis in_situ Generate nitrone in situ check_nitrone->in_situ optimize_conditions Optimize Reaction Conditions check_dipolarophile->optimize_conditions Dipolarophile is reactive electron_withdrawing Use dipolarophile with electron-withdrawing groups check_dipolarophile->electron_withdrawing consider_catalyst Consider Catalyst Addition optimize_conditions->consider_catalyst Still low yield success Improved Yield optimize_conditions->success Optimization successful increase_temp Increase temperature cautiously (monitor for decomposition) optimize_conditions->increase_temp microwave Use microwave irradiation to reduce reaction time optimize_conditions->microwave solvent_free Attempt solvent-free conditions optimize_conditions->solvent_free consider_catalyst->success Catalyst improves reaction lewis_acid Add a Lewis acid (e.g., ZnCl2, AlMe3) consider_catalyst->lewis_acid

    Caption: Troubleshooting workflow for low-yield nitrone cycloadditions.

    Experimental Considerations:

    • Nitrone Stability: Nitrones can be unstable and prone to decomposition or oligomerization. It is often best to use freshly prepared nitrones or generate them in situ.

    • Reaction Conditions: Elevated temperatures can promote the desired cycloaddition but may also lead to nitrone decomposition. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in many cases.[1][2] Performing the reaction under solvent-free conditions can also be beneficial.[1]

    • Catalysis: Lewis acids can catalyze the cycloaddition, particularly with electron-deficient alkenes.[3] However, strong binding of the nitrone to the Lewis acid can sometimes inhibit the reaction.

2. Issue: Formation of Multiple Regioisomers

  • Question: My reaction is producing a mixture of regioisomers (e.g., 4-substituted and 5-substituted isoxazolidines). How can I control the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge governed by both steric and electronic factors.[4] The regioselectivity can often be predicted using Frontier Molecular Orbital (FMO) theory.

    Key Factors Influencing Regioselectivity:

    • Electronic Effects: The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

      • For electron-rich dipolarophiles, the HOMO(dipolarophile)-LUMO(nitrone) interaction is often dominant, leading to 5-substituted isoxazolidines.

      • For electron-poor dipolarophiles, the HOMO(nitrone)-LUMO(dipolarophile) interaction is more significant, favoring the formation of 4-substituted isoxazolidines.

    • Steric Effects: Bulky substituents on either the nitrone or the dipolarophile can hinder certain approaches, thereby favoring the formation of the sterically less hindered regioisomer.

    Strategies for Controlling Regioselectivity:

    • Modify Substituents: Altering the electronic nature of the substituents on your nitrone or dipolarophile can change the dominant FMO interaction and thus the regiochemical outcome.

    • Use of Lewis Acids: Lewis acids can coordinate to the nitrone oxygen, altering the energies and coefficients of the frontier orbitals and influencing the regioselectivity.

    • Intramolecular Reactions: In intramolecular cycloadditions, the tether connecting the nitrone and the dipolarophile can impose geometric constraints that favor the formation of a single regioisomer.

3. Issue: Presence of an Amide Byproduct

  • Question: I am observing a significant amount of an amide byproduct in my reaction mixture. What is its origin and how can I prevent its formation?

  • Answer: The formation of an amide byproduct is often due to the thermal or photochemical rearrangement of the nitrone. This side reaction can be particularly problematic at elevated temperatures.

    Reaction Pathways:

    amide_formation Nitrone Nitrone Cycloadduct Desired Isoxazolidine (Cycloaddition Product) Nitrone->Cycloadduct + Dipolarophile Amide Amide Byproduct (Rearrangement Product) Nitrone->Amide Rearrangement Dipolarophile Dipolarophile Heat Δ (Heat)

    Caption: Competing pathways of cycloaddition and nitrone rearrangement.

    Mitigation Strategies:

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the rearrangement pathway.

    • Reduce Reaction Time: Use of microwave irradiation can significantly shorten reaction times, minimizing the opportunity for thermal rearrangement.[1]

    • Photochemical Conditions: Be aware that UV light can also induce nitrone rearrangement.[5] If using photochemical methods, ensure the wavelength is appropriate for the desired reaction and not promoting the rearrangement.

    • In situ Generation: Generating the nitrone in the presence of the dipolarophile can help to ensure that the cycloaddition occurs rapidly, outcompeting the rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in 1,3-dipolar cycloadditions of nitrones?

A1: The most frequently encountered side reactions include:

  • Formation of regioisomers and stereoisomers: This leads to mixtures of products that can be difficult to separate.

  • Nitrone rearrangement: This typically results in the formation of an amide byproduct.

  • Nitrone oligomerization or decomposition: This reduces the concentration of the nitrone available for the desired cycloaddition, leading to low yields.

  • Retro-cycloaddition: The reverse reaction can occur, especially at higher temperatures, leading to an equilibrium mixture.

Q2: How can I improve the stereoselectivity (endo/exo) of my reaction?

A2: Stereoselectivity is primarily influenced by steric interactions and secondary orbital interactions in the transition state. To favor a particular stereoisomer:

  • Bulky Substituents: Introducing bulky substituents can favor the less sterically hindered transition state.

  • Chiral Auxiliaries: Using a chiral auxiliary on either the nitrone or the dipolarophile can induce facial selectivity.

  • Catalysis: Chiral Lewis acids can create a chiral environment around the reactants, leading to enantioselective cycloaddition.[6]

Q3: Can I run 1,3-dipolar cycloadditions of nitrones in "green" solvents or without a solvent?

A3: Yes, significant progress has been made in developing more environmentally friendly protocols.

  • Water: Some 1,3-dipolar cycloadditions can be performed in water, sometimes with the aid of surfactants.[7]

  • Solvent-Free: Running the reaction neat (without solvent) is often a viable and efficient option, frequently leading to shorter reaction times and improved yields.[1][8]

Q4: What is the effect of microwave irradiation on nitrone cycloadditions?

A4: Microwave-assisted synthesis has several advantages:

  • Rate Acceleration: It can dramatically reduce reaction times from hours or days to minutes.[2]

  • Improved Yields: By reducing the reaction time, side reactions like nitrone decomposition can be minimized, leading to higher yields of the desired product.[1]

  • Enhanced Selectivity: In some cases, improved selectivity has been observed.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield and reaction time of 1,3-dipolar cycloadditions of nitrones, based on literature data.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation and Solvent vs. Solvent-Free Conditions

EntryNitroneDipolarophileConditionsTimeYield (%)Reference
1N-benzyl-C-phenylnitroneLevoglucosenoneToluene, reflux48 h87[1]
2N-benzyl-C-phenylnitroneLevoglucosenoneNeat, 80°C2.5 h75[1]
3N-benzyl-C-phenylnitroneLevoglucosenoneNeat, MW, 80°C1 h68[1]
4N-phenyl-C-4-bromophenylnitroneLevoglucosenoneCH2Cl2, ZnCl2, rt8 h77[1]
5N-phenyl-C-4-bromophenylnitroneLevoglucosenoneNeat, 80°C2.5 h81[1]
6N-phenyl-C-4-bromophenylnitroneLevoglucosenoneNeat, MW, 80°C45 min79[1]

Table 2: Effect of Lewis Acid Catalysis on Diastereoselectivity

EntryNitroneDipolarophileCatalystDiastereomeric Ratio (cis:trans)Yield (%)Reference
1C,N-DibenzylnitroneEthyl vinyl etherNone86:1443[3]
2C,N-DibenzylnitroneEthyl vinyl etherAlMe394:6-[3]
3C,N-Dibenzylnitrone2,3-DihydrofuranEt2AlCl95:5-[3]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted, Solvent-Free 1,3-Dipolar Cycloaddition [1]

This protocol provides a general method for performing the cycloaddition under microwave irradiation without a solvent, which can enhance reaction rates and minimize side reactions.

  • Reactant Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, add the nitrone (1.0 equivalent) and the dipolarophile (1.2-2.0 equivalents).

  • Reaction Setup: Seal the vial and place it in the cavity of a microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 60-80°C) with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Typical reaction times range from 30 minutes to a few hours.

  • Work-up and Purification: Once the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. The crude product can then be purified directly by flash column chromatography on silica gel to yield the desired isoxazolidine.

Protocol 2: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition [3]

This protocol is suitable for reactions that may be sluggish or exhibit poor selectivity without a catalyst.

  • Reactant and Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrone (1.0 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., -78°C, 0°C, or room temperature).

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlMe3, Et2AlCl, ZnCl2; 1.0-1.2 equivalents) to the stirred solution.

  • Dipolarophile Addition: After stirring for a short period (e.g., 15-30 minutes), add the dipolarophile (1.2-2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous NaHCO3 solution or water). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

optimization of reaction conditions for 3-Isoxazolidinemethanol derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 3-Isoxazolidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound has two primary reactive sites: the hydroxyl (-OH) group of the methanol substituent and the secondary amine (-NH) group within the isoxazolidine ring. The reactivity of each site can be selectively targeted based on the choice of reagents and reaction conditions.

Q2: How can I achieve selective N-derivatization over O-derivatization?

A2: Selective N-derivatization, such as N-acylation or N-alkylation, can typically be achieved by first deprotonating the nitrogen atom. The hydroxyl group is generally less acidic than the N-H proton of a secondary amine. Using a suitable base can facilitate selective N-acylation. For instance, N-acylation can often be carried out using acylating reagents in the presence of a base.

Q3: What conditions favor O-derivatization?

A3: O-derivatization, such as O-acylation or O-alkylation, is often favored under acidic conditions. In an acidic medium, the lone pair of electrons on the nitrogen atom is protonated, rendering it less nucleophilic and thus less likely to react with electrophiles. This allows the hydroxyl group to be the primary site of attack. Chemoselective O-acylation of hydroxyamino acids has been successfully achieved using acyl halides or anhydrides under acidic conditions.

Q4: What are some common protecting groups for the hydroxyl and amino functionalities of this compound?

A4: Protecting groups are essential for achieving regioselectivity in the derivatization of this compound.

  • For the Hydroxyl Group: Common protecting groups include silyl ethers (e.g., TBDMS), which are stable under a variety of reaction conditions but can be easily removed.

  • For the Amino Group: Carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are widely used. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. The choice of protecting group will depend on the planned subsequent reaction steps.[1]

Troubleshooting Guides

Issue 1: Low Yield of N-Acylated Product

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Deprotonation of the Amine Use a stronger base or a slight excess of the base to ensure complete deprotonation of the secondary amine. The choice of base is critical and should be compatible with the acylating agent.
Side Reaction: O-Acylation If O-acylation is a competing side reaction, consider performing the reaction at a lower temperature to improve selectivity. Alternatively, protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before N-acylation.
Steric Hindrance If the acylating agent is sterically bulky, the reaction may be slow. Increase the reaction time or temperature. Using a less hindered acylating agent, if possible, can also improve the yield.
Poor Quality of Acylating Agent Acyl halides and anhydrides can hydrolyze over time. Use freshly opened or purified reagents for the best results.
Issue 2: Formation of Di-Substituted Byproduct (Both N- and O-derivatized)

Possible Causes & Solutions

CauseRecommended Solution
Excess Acylating Agent Use a stoichiometric amount of the acylating agent (or a slight excess, e.g., 1.1 equivalents) to minimize di-substitution. Add the acylating agent slowly to the reaction mixture to maintain control over the reaction.
High Reaction Temperature High temperatures can lead to a loss of selectivity. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the more reactive site.
Inappropriate Base The choice of base can influence selectivity. A non-nucleophilic, sterically hindered base may help to prevent side reactions.
Issue 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Solution
Product is Water-Soluble If the derivatized product has high polarity, it may be partially soluble in the aqueous layer during workup. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.
Similar Polarity of Product and Starting Material If the product and starting material have similar polarities, separation by column chromatography can be challenging. Adjust the solvent system for chromatography to achieve better separation. Sometimes, derivatizing the product further to a less polar compound can aid in purification.
Emulsion Formation During Workup Emulsions can form during the aqueous workup, making phase separation difficult. Adding brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 equivalents) dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
  • Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Data Presentation

Table 1: Illustrative Conditions for N-Acetylation of this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDichloromethane0 to RT485
2PyridineDichloromethaneRT1278
3DIPEATHF0 to RT688
4NoneAcetic Anhydride100240 (mixture of N- and O-acetylated)

Table 2: Illustrative Conditions for O-Benzylation of this compound

EntryBaseAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1NaHBenzyl BromideTHF0 to RT1292
2K₂CO₃Benzyl BromideAcetonitrile802465
3Ag₂OBenzyl BromideToluene1101875

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_N_Derivatization N-Derivatization cluster_O_Derivatization O-Derivatization This compound This compound N-Acylation N-Acylation This compound->N-Acylation  Acyl Halide/Anhydride,  Base N-Alkylation N-Alkylation This compound->N-Alkylation  Alkyl Halide,  Base N-Sulfonylation N-Sulfonylation This compound->N-Sulfonylation  Sulfonyl Chloride,  Base O-Acylation O-Acylation This compound->O-Acylation  Acyl Halide/Anhydride,  Acid Catalyst O-Alkylation O-Alkylation This compound->O-Alkylation  Alkyl Halide,  Strong Base (e.g., NaH) O-Silylation O-Silylation This compound->O-Silylation  Silyl Halide,  Base (e.g., Imidazole)

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Side_Product Side Product Formation? Low_Yield->Side_Product No Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Protecting_Group Consider Protecting Group Strategy Side_Product->Protecting_Group Yes Purification_Issue Purification Difficulty? Side_Product->Purification_Issue No Optimize_Temp Optimize Temperature and Reaction Time Check_Reagents->Optimize_Temp Change_Base_Solvent Change Base/ Solvent System Optimize_Temp->Change_Base_Solvent Change_Base_Solvent->Low_Yield Protecting_Group->Low_Yield Adjust_Chromatography Adjust Chromatography Conditions Purification_Issue->Adjust_Chromatography Yes Success Success Purification_Issue->Success No Alt_Workup Alternative Workup (e.g., extraction pH) Adjust_Chromatography->Alt_Workup Alt_Workup->Success

Caption: Troubleshooting logic for derivatization reactions.

References

Technical Support Center: Purification of Polar Isoxazolidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar isoxazolidine compounds.

Frequently Asked Questions (FAQs)

Q1: My polar isoxazolidine compound is sticking to the baseline in normal-phase chromatography (silica gel). What should I do?

A1: This is a common issue with polar compounds on silica gel. Here are several strategies to address this:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, you can try more polar solvents like methanol or acetonitrile in your eluent system.[1] A common solvent system for very polar compounds is a mixture of dichloromethane, methanol, and sometimes a small amount of ammonium hydroxide to reduce tailing.[2]

  • Use a Different Stationary Phase: Consider using a more polar stationary phase like alumina (basic or neutral) or a bonded silica phase such as amino (NH2) or cyano (CN) columns.[2][3]

  • Try Reversed-Phase Chromatography: If your compound is water-soluble, reversed-phase chromatography is often a better choice.[4] Here, you'll use a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5][6]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase (like silica or an amino column) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[3][7]

Q2: My isoxazolidine compound streaks badly on the TLC plate and column. How can I improve the peak shape?

A2: Streaking, or tailing, is often caused by strong interactions between the analyte and the stationary phase, especially with basic nitrogen atoms in the isoxazolidine ring interacting with acidic silanol groups on silica gel.

  • Add a Modifier to the Mobile Phase: For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[2] For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar beneficial effect.

  • Use End-Capped Reversed-Phase Columns: In reversed-phase chromatography, residual silanol groups on the stationary phase can also cause tailing. Using end-capped C18 columns minimizes these interactions.

  • Consider a Different Stationary Phase: As mentioned before, alumina or bonded phases can sometimes provide better peak shapes for basic compounds.[2]

Q3: I am struggling to separate enantiomers of my chiral isoxazolidine. What are my options?

A3: Chiral separation is crucial for pharmaceutical development. Several techniques are available for resolving enantiomers of isoxazolidines:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. You can use a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective.[8][9] The mobile phase is typically a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol).

  • Chiral Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and uses environmentally friendlier mobile phases (supercritical CO2 with a co-solvent). It is also compatible with many chiral stationary phases used in HPLC.

  • Capillary Electrophoresis (CE): CE with a chiral selector (e.g., cyclodextrins) in the running buffer can be a powerful technique for enantioseparation, especially for analytical purposes.[10][11]

Q4: My polar isoxazolidine is highly water-soluble, making extraction from the aqueous reaction mixture difficult. How can I isolate my product?

A4: Recovering highly polar, water-soluble compounds from aqueous solutions can be challenging. Here are some effective methods:

  • Lyophilization (Freeze-Drying): If your compound is non-volatile, lyophilization is an excellent method to remove water and obtain your crude product without excessive heating, which could cause degradation.[12]

  • Extraction with a More Polar Solvent: Standard non-polar organic solvents like ethyl acetate or dichloromethane may not be effective. Try extractions with more polar solvents like n-butanol.[12]

  • Salting Out: Saturating the aqueous layer with a salt like sodium chloride (NaCl) can decrease the solubility of your organic compound in the aqueous phase, making it easier to extract with an organic solvent.[12]

  • Solid-Phase Extraction (SPE): You can use a reversed-phase SPE cartridge. The aqueous solution is passed through the cartridge, your compound is retained on the non-polar sorbent, and then it is eluted with an organic solvent like methanol or acetonitrile.

Troubleshooting Guides

Problem: Low Recovery After Column Chromatography
Possible Cause Troubleshooting Step
Compound is irreversibly adsorbed onto the silica gel. Perform a small-scale stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any degradation occurs.[1] If it's unstable, consider using a less acidic stationary phase like neutral alumina or a bonded phase.
Compound is eluting with the solvent front. Your compound might be less polar than anticipated or the starting mobile phase is too polar. Check the first few fractions collected. Re-develop your TLC with a less polar solvent system.
Compound is still on the column. The mobile phase may not be polar enough to elute your compound. Try flushing the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if you can recover your compound.[1]
Compound is volatile. Be cautious during solvent removal (rotary evaporation). Use lower temperatures and pressures.
Problem: Co-elution of Impurities
Possible Cause Troubleshooting Step
Poor separation on the column. The chosen solvent system may not be optimal. Re-screen different solvent systems using TLC to achieve better separation between your product and the impurity. A shallower gradient during column chromatography can also improve resolution.
Overloading the column. Using too much crude material for the column size will lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Impurity is a diastereomer. Diastereomers can sometimes be difficult to separate. You may need to screen different stationary phases (e.g., silica, alumina, C18) and mobile phases. Sometimes, changing one of the solvents in your mobile phase (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation.

Quantitative Data Summary

The following table summarizes typical conditions for the purification of polar isoxazolidine compounds. Note that optimal conditions will vary depending on the specific structure of the compound.

Purification Technique Stationary Phase Typical Mobile Phase Detection Expected Purity Typical Recovery
Normal-Phase Chromatography Silica GelHexane/Ethyl Acetate with 0-10% Methanol; Dichloromethane/Methanol with 0.1% NH4OHUV, Staining (e.g., KMnO4)>95%50-90%
Reversed-Phase Chromatography C18Water/Acetonitrile or Water/Methanol (often with 0.1% Formic Acid or TFA)UV, MS>98%60-95%
HILIC Silica, Amino (NH2)Acetonitrile/Water (e.g., 95:5 to 70:30)UV, MS, ELSD>98%70-98%
Chiral HPLC Polysaccharide-based (e.g., Amylose, Cellulose)Hexane/Isopropanol or Heptane/EthanolUV, Circular Dichroism (CD)>99% ee40-50% per enantiomer
Recrystallization N/AEthanol, Isopropanol, Ethyl Acetate/HexaneVisual>99%50-85%

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3 on a silica gel TLC plate.

  • Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve your crude isoxazolidine in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with the composition determined by TLC. You can run the column isocratically (with a single solvent mixture) or by gradually increasing the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which your isoxazolidine is sparingly soluble at room temperature but highly soluble when hot.[13][14] This is often determined by small-scale solubility tests. Common solvents include ethanol, isopropanol, or a two-solvent system like ethyl acetate/hexanes.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[16]

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Isoxazolidine (in solution or as solid) Chromatography Chromatography (Normal, Reversed, HILIC) Crude_Product->Chromatography Purity_Check Purity Check (NMR, LC-MS) Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Purity_Check->Recrystallization <95% Pure Chiral_Separation Chiral Separation (if applicable) Purity_Check->Chiral_Separation Racemic Pure_Product Pure Isoxazolidine Purity_Check->Pure_Product >95% Pure Chiral_Separation->Pure_Product

Caption: General experimental workflow for the purification of isoxazolidine compounds.

troubleshooting_workflow Start Compound stuck on silica baseline? Increase_Polarity Increase mobile phase polarity Start->Increase_Polarity Yes Try_RP Use Reversed-Phase Chromatography Start->Try_RP No Check_Rf Rf > 0.1? Increase_Polarity->Check_Rf Add_Modifier Add modifier (e.g., NH4OH, TEA) Check_Rf->Add_Modifier No Success Purification Successful Check_Rf->Success Yes Check_Streaking Streaking improved? Add_Modifier->Check_Streaking Switch_Stationary_Phase Switch to Alumina or bonded phase Check_Streaking->Switch_Stationary_Phase No Check_Streaking->Success Yes Switch_Stationary_Phase->Success Try_RP->Success Failure Further optimization needed

Caption: Troubleshooting decision tree for normal-phase chromatography of polar isoxazolidines.

References

strategies to control regioselectivity in isoxazolidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the 1,3-dipolar cycloaddition of nitrones and alkenes to synthesize isoxazolidines, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of isoxazolidine synthesis?

A1: In the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile), regioselectivity refers to the orientation of the dipole as it adds across the double bond. This process can lead to two primary constitutional isomers: 5-substituted isoxazolidines or 4-substituted isoxazolidines. The control over which isomer is formed is a critical aspect of the synthesis.

Q2: What is the primary theoretical model used to predict the regiochemical outcome?

A2: The regioselectivity of 1,3-dipolar cycloadditions is most commonly rationalized using Frontier Molecular Orbital (FMO) theory.[1] The outcome depends on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The reaction is controlled by the smallest HOMO-LUMO energy gap.[1]

  • Type I Reactions: The interaction between the HOMO of the nitrone and the LUMO of the alkene is dominant. This is common when the alkene has electron-withdrawing groups, making it electron-deficient.[1][2]

  • Type III Reactions: The interaction between the LUMO of the nitrone and the HOMO of the alkene is dominant. This typically occurs with electron-rich alkenes.[1]

Q3: How do the electronic properties of the alkene substituent affect regioselectivity?

A3: The electronic nature of the substituents on the alkene is a key determinant of the regiochemical outcome.

  • Electron-Withdrawing Groups (EWGs) like esters, ketones, or nitro groups lower the alkene's HOMO and LUMO energies. This typically results in a smaller energy gap between the nitrone's HOMO and the alkene's LUMO, favoring the formation of 4-substituted isoxazolidines .[2]

  • Electron-Donating Groups (EDGs) like alkyl or ether groups raise the alkene's HOMO and LUMO energies. This generally leads to a smaller gap between the nitrone's LUMO and the alkene's HOMO, favoring the formation of 5-substituted isoxazolidines .[2]

Q4: What is the general role of a Lewis acid in controlling regioselectivity?

A4: Lewis acids are frequently used to alter or enhance the regioselectivity of the cycloaddition.[3] They coordinate to an electronegative atom, typically the oxygen of the nitrone or a carbonyl group on the alkene. This coordination lowers the energy of the LUMO of the species it coordinates to.[4][5] By changing the relative FMO energy gaps, a Lewis acid can override the inherent reactivity and steer the reaction towards a different regioisomer, in some cases even reversing the selectivity completely.[4]

Troubleshooting Guide

Problem: My reaction yields a mixture of 4- and 5-substituted regioisomers, but I need a single product.

This is a common issue where the HOMO-LUMO energy gaps of the two possible reaction pathways are too similar for one to dominate.

Possible Solutions:

  • Introduce a Lewis Acid Catalyst: This is often the most effective strategy. A Lewis acid can selectively lower the LUMO energy of either the nitrone or the alkene, increasing the energy difference between the two regiochemical pathways and favoring one product.[4] For example, catalysts like Ni(ClO₄)₂·6H₂O have been shown to yield 4-substituted products with 100% regioselectivity.[6]

  • Modify the Solvent: While often a secondary effect, changing solvent polarity can sometimes influence selectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).[7]

  • Alter Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the kinetically favored product. Run a temperature screen from room temperature down to 0 °C or lower.

  • Modify Substituents: If possible, modify the substituents on the nitrone or alkene to enhance the electronic bias. For example, using a more strongly electron-withdrawing group on the alkene can increase the preference for the 4-substituted isomer.[2]

Problem: I am observing the sterically favored 5-substituted isoxazolidine, but my target is the 4-substituted isomer.

This outcome suggests the reaction is under steric control, or the FMO interactions favor the 5-substituted product. The goal is to shift the reaction to electronic control favoring the 4-substituted isomer.

Possible Solutions:

  • Employ a Reversal Catalyst: Certain Lewis acids are known to reverse regioselectivity. For instance, in the absence of a catalyst, the reaction between N-benzyl-2-benzyloxyethylideneamine N-oxide and 3-acroyl-1,3-oxazolidin-2-one produces the 5-substituted product. However, adding Ti(Oi-Pr)₂Cl₂ makes the 4-substituted isomer the dominant product.[4]

  • Use a Chelating Dipolarophile: Incorporating a chelating group (like an oxazolidinone) on the alkene can allow a Lewis acid to form a rigid complex, which alters the electronic properties and can force the reaction through the electronically preferred pathway to the 4-substituted product.[4]

Table 1: Effect of Lewis Acids on Regioselectivity Reversal Reaction of N-benzyl-2-benzyloxyethylideneamine N-oxide with 3-acroyl-1,3-oxazolidin-2-one.[4]

EntryLewis Acid (Equiv.)Time (h)Yield (%)Ratio (4-substituted : 5-substituted)
1None729510 : 90
2Ti(Oi-Pr)₂Cl₂ (1.0)2485>95 : <5
3Mg(ClO₄)₂ (1.0)728070 : 30
4ZnBr₂ (1.0)727565 : 35
5BF₃·OEt₂ (1.0)248260 : 40

Problem: The observed regioselectivity is the opposite of what FMO theory predicts.

This indicates that other factors are overriding the predicted electronic interactions.

Possible Causes and Solutions:

  • Steric Hindrance: If either the nitrone or the alkene has very bulky substituents (e.g., a triphenylmethyl group), steric repulsion can force the reaction to proceed via the less-crowded transition state, even if it is electronically less favorable.[8] Consider redesigning the substrates with smaller groups if possible.

  • Intramolecular Reactions: In an intramolecular cycloaddition, the length and conformational flexibility of the tether connecting the nitrone and alkene functionalities can dictate the regiochemical outcome, forcing a specific orientation that may contradict FMO predictions for an intermolecular equivalent.[2]

  • Secondary Orbital Interactions: In some transition states, stabilizing interactions between other parts of the molecules (beyond the primary reacting orbitals) can favor one geometry over another. This is often seen in reactions leading to endo products.

  • Reversibility: The reaction may be reversible, and the observed product ratio may reflect thermodynamic rather than kinetic control.[9] Analyze the reaction at earlier time points to see the initial product distribution (kinetic product). If the ratio changes over time, the reaction is likely equilibrating to the more stable regioisomer (thermodynamic product).

Experimental Protocols

Protocol 1: General Procedure for Thermal 1,3-Dipolar Cycloaddition

This protocol is a representative example for a reaction under thermal conditions where steric factors may dominate.

  • Reactant Preparation: Dissolve the nitrone (1.0 mmol, 1.0 equiv.) and the alkene (1.2 mmol, 1.2 equiv.) in an appropriate anhydrous solvent (e.g., toluene, 10 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the nitrone is consumed (typically 24-72 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes-ethyl acetate) to isolate the isoxazolidine product(s).

  • Analysis: Characterize the product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and regiochemical ratio.

Protocol 2: General Procedure for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition [4]

This protocol is adapted for reactions where a Lewis acid is used to control regioselectivity. All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Preparation: Add the Lewis acid (e.g., Ti(Oi-Pr)₂Cl₂, 1.0 mmol, 1.0 equiv.) to a flame-dried round-bottom flask under an inert atmosphere. Add anhydrous solvent (e.g., dichloromethane, 5 mL).

  • Alkene Addition: Add the alkene (1.0 mmol, 1.0 equiv.) to the stirred suspension of the Lewis acid and stir the mixture at room temperature for 15-30 minutes.

  • Nitrone Addition: Add the nitrone (1.0 mmol, 1.0 equiv.) in one portion to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the nitrone is fully consumed (typically 12-24 hours).

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography and characterize the isolated products to determine yield and regioselectivity.

Visual Guides

FMO_Control cluster_alkene Alkene Type cluster_interaction Dominant FMO Interaction cluster_product Favored Regioisomer EWG Electron-Deficient (EWG-Substituted) HOMO_LUMO HOMO(Nitrone) - LUMO(Alkene) (Sustmann Type I) EWG->HOMO_LUMO EDG Electron-Rich (EDG-Substituted) LUMO_HOMO LUMO(Nitrone) - HOMO(Alkene) (Sustmann Type III) EDG->LUMO_HOMO Sub4 4-Substituted Isoxazolidine HOMO_LUMO->Sub4 Sub5 5-Substituted Isoxazolidine LUMO_HOMO->Sub5

Caption: FMO control of regioselectivity based on alkene electronics.

Troubleshooting_Workflow Start Goal: Improve Regioselectivity Current What is your current result? Start->Current Mixture Mixture of Regioisomers Current->Mixture A Wrong Wrong Regioisomer (e.g., getting 5-Subst. instead of 4-Subst.) Current->Wrong B Strategy_Mix Strategy: Increase energy gap between pathways Mixture->Strategy_Mix Strategy_Wrong Strategy: Reverse the inherent selectivity Wrong->Strategy_Wrong Action_Mix1 Add a Lewis Acid Catalyst (e.g., Ni(II), Mg(II)) Strategy_Mix->Action_Mix1 Action_Mix2 Lower Reaction Temperature Strategy_Mix->Action_Mix2 Action_Wrong1 Use a Selectivity-Reversing Lewis Acid (e.g., Ti(IV)) Strategy_Wrong->Action_Wrong1 Action_Wrong2 Check for Steric Hindrance Strategy_Wrong->Action_Wrong2

Caption: Troubleshooting workflow for controlling regioselectivity.

Lewis_Acid_Mechanism cluster_reactants Reactants Nitrone Nitrone HOMO_LUMO HOMO(Nitrone)-LUMO(Alkene) Energy Gap Shrinks Nitrone->HOMO_LUMO Alkene Alkene with Carbonyl (EWG) LA Lewis Acid (e.g., TiCl4) Alkene->LA Coordination Complex Alkene-Lewis Acid Complex LA->Complex LUMO Alkene LUMO Energy is Significantly Lowered Complex->LUMO LUMO->HOMO_LUMO Product Pathway to 4-Substituted Product is Favored HOMO_LUMO->Product

Caption: Role of Lewis acid catalysis in directing regioselectivity.

References

Technical Support Center: Addressing Poor Solubility of 3-Isoxazolidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with 3-isoxazolidinemethanol derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: The following guidance is based on established principles for enhancing the solubility of poorly soluble organic compounds. The specific optimal conditions for your this compound derivative may vary and require experimental optimization.

Troubleshooting Guides

Problem: My this compound derivative has precipitated out of my aqueous buffer.

Possible Causes and Solutions:

  • Low Intrinsic Solubility: The inherent chemical structure of your derivative may lead to low aqueous solubility.

    • Solution: Consider the general solubility enhancement techniques outlined in the FAQs below, such as pH adjustment, use of co-solvents, or complexation with cyclodextrins.

  • Incorrect pH: The pH of your buffer may be at or near the isoelectric point of your compound, minimizing its solubility.

    • Solution: Determine the pKa of your derivative. If it has basic functional groups, decreasing the pH to fully protonate the molecule can increase solubility. For acidic derivatives, increasing the pH can enhance solubility by deprotonation.

  • High Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its maximum solubility in the chosen solvent system.

    • Solution: Perform a solubility study to determine the saturation point of your compound in the desired buffer. Start with a lower concentration and incrementally increase it.

  • Temperature Effects: The solubility of many compounds is temperature-dependent.

    • Solution: Try gently warming the solution. However, be cautious as some compounds can precipitate upon cooling. Ensure the temperature is compatible with the stability of your compound.

Frequently Asked Questions (FAQs)

General Solubility Issues

Q1: What are the primary factors that influence the solubility of my this compound derivative?

A1: The solubility of your derivative is influenced by a combination of its physicochemical properties and the solvent system. Key factors include:

  • Molecular Structure: The presence of polar functional groups (e.g., hydroxyl, amine) on the this compound scaffold generally increases aqueous solubility, while non-polar, lipophilic moieties will decrease it. The parent this compound has a calculated LogP of -0.6, suggesting good water solubility; however, substitutions on the ring can significantly alter this property.[1]

  • pH and pKa: For ionizable compounds, solubility is highly pH-dependent. The solubility of a basic compound increases as the pH of the solution falls below its pKa, while the solubility of an acidic compound increases as the pH rises above its pKa.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of your compound must be overcome by the interactions with the solvent molecules for dissolution to occur. High lattice energy can lead to poor solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.[2]

  • Polarity of the Solvent: The principle of "like dissolves like" is a useful guideline. Polar solvents will better dissolve polar solutes, and non-polar solvents are more suitable for non-polar solutes.[2]

Q2: How can I get a preliminary idea of the solubility of my novel this compound derivative?

A2: You can start with a simple qualitative test. Add a small, known amount of your compound to a known volume of your desired solvent (e.g., water, buffer) and observe its dissolution. You can also use computational tools to predict the LogP and aqueous solubility based on the chemical structure. While these are predictions, they can provide a useful starting point.

Solubility Enhancement Techniques

Q3: My compound is not soluble enough in aqueous buffers for my biological assay. What are some initial strategies I can try?

A3: Here are some common initial strategies to enhance aqueous solubility:

  • pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the buffer can be a very effective and simple first step.

  • Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of non-polar compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, increasing their solubility in water.[3]

Q4: How do I choose the right co-solvent for my experiment?

A4: The choice of co-solvent depends on the properties of your this compound derivative and the requirements of your experiment (e.g., cell-based assays may have toxicity limits for certain solvents). A good starting point is to test a panel of common, biocompatible co-solvents. See the table below for an example of how to structure your screening.

Table 1: Example Co-solvent Screening Data for a Hypothetical this compound Derivative

Co-solventConcentration (% v/v)Solubility (µg/mL)Observations
None (Control)05Incomplete dissolution
DMSO125Clear solution
DMSO5150Clear solution
Ethanol115Clear solution
Ethanol580Clear solution
PEG 400120Clear solution
PEG 4005120Clear solution

Q5: What are cyclodextrins and how can they improve the solubility of my compound?

A5: Cyclodextrins are bucket-shaped molecules that can encapsulate a poorly water-soluble "guest" molecule within their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water. This formation of an inclusion complex effectively increases the aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of a this compound derivative.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of the this compound derivative to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (in µg/mL or mM) as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of different co-solvents on the solubility of a this compound derivative.

Methodology:

  • Select a panel of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).

  • Prepare a series of co-solvent/water (or buffer) mixtures at different volume percentages (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of the this compound derivative to each co-solvent mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each co-solvent mixture.

  • Tabulate the results to compare the effectiveness of each co-solvent at different concentrations.

Protocol 3: Cyclodextrin Complexation for Solubility Enhancement

Objective: To assess the ability of a cyclodextrin to improve the aqueous solubility of a this compound derivative.

Methodology:

  • Prepare a series of aqueous solutions containing increasing concentrations of a cyclodextrin (e.g., HP-β-CD) ranging from 0 to 50 mM.

  • Add an excess amount of the this compound derivative to each cyclodextrin solution.

  • Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol to determine the solubility at each cyclodextrin concentration.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Visualizations

TroubleshootingWorkflow start Poorly Soluble This compound Derivative check_properties Assess Physicochemical Properties (pKa, LogP) start->check_properties is_ionizable Is the compound ionizable? check_properties->is_ionizable adjust_ph Adjust pH of the buffer is_ionizable->adjust_ph Yes test_cosolvents Screen Co-solvents (e.g., DMSO, Ethanol, PEG) is_ionizable->test_cosolvents No soluble Compound is Soluble adjust_ph->soluble try_cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) test_cosolvents->try_cyclodextrins particle_size Consider Particle Size Reduction (Micronization, Nanonization) try_cyclodextrins->particle_size solid_dispersion Advanced Technique: Solid Dispersion particle_size->solid_dispersion solid_dispersion->soluble

Caption: A troubleshooting workflow for addressing poor solubility.

CyclodextrinMechanism cluster_0 Aqueous Environment drug Poorly Soluble Drug (Hydrophobic) complex Soluble Drug-Cyclodextrin Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex +

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

enhancing the stability of 3-Isoxazolidinemethanol for storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Isoxazolidinemethanol. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound for storage and during its application in various experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common stability problems encountered with this compound.

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Loss of compound activity in bioassays.

  • Appearance of unknown peaks in analytical chromatograms (HPLC, GC-MS).

  • Change in the physical appearance of the solution (e.g., color change, precipitation).

Possible Causes & Troubleshooting Steps:

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Symptom1 Loss of Activity Cause1 Hydrolysis (Acidic/Basic) Symptom1->Cause1 Symptom2 New HPLC/GC-MS Peaks Symptom2->Cause1 Cause2 Oxidation Symptom2->Cause2 Cause3 Photodegradation Symptom2->Cause3 Cause4 Thermal Stress Symptom2->Cause4 Symptom3 Visual Change Symptom3->Cause2 Symptom3->Cause4 Solution1 Adjust pH to ~4-6 Cause1->Solution1 Check pH Solution2 Use Degassed Solvents / Inert Atmosphere Cause2->Solution2 Check for Oxygen Exposure Solution3 Store in Amber Vials / Protect from Light Cause3->Solution3 Check Light Exposure Solution4 Store at Recommended Temperature Cause4->Solution4 Check Temperature

Caption: Troubleshooting workflow for degradation in solution.

  • Check for pH-related Hydrolysis: The isoxazolidine ring may be susceptible to hydrolysis under acidic or basic conditions.

    • Action: Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral or slightly acidic pH (around 4-6), as this is often the pH of maximum stability for related compounds.[1] Prepare buffers and solutions fresh.

  • Evaluate for Oxidative Degradation: The presence of dissolved oxygen can lead to oxidation of the molecule.

    • Action: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). Prepare solutions and store them under an inert atmosphere.

  • Assess for Photodegradation: Exposure to light, especially UV light, can induce degradation.

    • Action: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experiments.

  • Consider Thermal Stress: Elevated temperatures can accelerate degradation.

    • Action: Ensure your experimental conditions do not expose the compound to unnecessary heat. Store stock solutions at recommended low temperatures.

Issue 2: Inconsistent Results from Long-Term Stored this compound

Symptoms:

  • Gradual decrease in the purity of the compound over time, as determined by analytical methods.

  • Variability in experimental outcomes using different batches or ages of the compound.

Possible Causes & Troubleshooting Steps:

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Preventative Measures Symptom1 Decreasing Purity Over Time Cause1 Improper Storage Temperature Symptom1->Cause1 Cause2 Moisture Absorption Symptom1->Cause2 Cause3 Exposure to Air (Oxygen/CO2) Symptom1->Cause3 Cause4 Incompatible Container Symptom1->Cause4 Symptom2 Inconsistent Experimental Results Symptom2->Cause1 Symptom2->Cause2 Symptom2->Cause3 Solution1 Store at ≤ -20°C Cause1->Solution1 Verify Temperature Solution2 Store in a Desiccator Cause2->Solution2 Verify Humidity Control Solution3 Store Under Inert Gas Cause3->Solution3 Verify Atmosphere Solution4 Use Glass or PTFE Containers Cause4->Solution4 Check Container Material

  • Verify Storage Temperature: Inappropriate storage temperatures can lead to degradation over time.

    • Action: For long-term storage, it is recommended to store this compound at or below -20°C.

  • Check for Moisture Contamination: this compound is likely hygroscopic. Absorbed moisture can catalyze degradation reactions.[2][3]

    • Action: Store the solid compound in a desiccator over a suitable desiccant. When handling, minimize exposure to atmospheric moisture.

  • Assess Atmosphere of Storage: Long-term exposure to air (oxygen and carbon dioxide) can lead to slow degradation.

    • Action: For optimal stability, store under an inert gas atmosphere such as argon or nitrogen.

  • Evaluate Container Compatibility: The compound may react with or adsorb to certain plastics.

    • Action: Store in high-quality, inert containers such as amber glass vials with PTFE-lined caps.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature ≤ -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidative and moisture-related degradation.[2][3]
Light Protected from Light (Amber Vial)Prevents potential photolytic degradation.
Container Tightly Sealed Glass Vial with PTFE-lined CapEnsures an inert and impermeable storage environment.
Humidity Dry (Store in a Desiccator)Prevents hydrolysis and other moisture-induced degradation.[2][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure the stability of stock solutions, follow these guidelines:

ParameterRecommended PracticeRationale
Solvent High-purity, anhydrous grade solvent (e.g., DMSO, Ethanol)Minimizes contaminants that could promote degradation.
Preparation Use degassed solvents and prepare under an inert atmosphere.Reduces the presence of dissolved oxygen.
Storage Temperature ≤ -20°C (check solvent freezing point)Slows down degradation in solution.
Storage Container Small-volume aliquots in amber glass vials with PTFE-lined caps.Prevents repeated freeze-thaw cycles and light exposure.
pH If aqueous solutions are used, buffer to a pH of approximately 4-6.Enhances stability against hydrolysis.[1]

Q3: What are the likely degradation pathways for this compound?

  • Hydrolysis: Acidic or basic conditions could lead to the opening of the isoxazolidine ring.

  • Oxidation: The secondary alcohol group could be oxidized to a ketone. The nitrogen atom in the ring could also be susceptible to oxidation.

  • Thermal Degradation: High temperatures could induce ring cleavage or other decomposition reactions.

G This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product Hydrolysis (Acid/Base) Oxidized Product (Ketone) Oxidized Product (Ketone) This compound->Oxidized Product (Ketone) Oxidation Decomposition Products Decomposition Products This compound->Decomposition Products Thermal Stress

Q4: Which analytical techniques are suitable for assessing the stability of this compound?

A4: A stability-indicating method should be used to separate the intact compound from its potential degradation products.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) A versatile technique for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a UV detector is a common starting point.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for identifying volatile degradation products. Derivatization may be necessary to improve the volatility of this compound and its degradation products.[6][7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information on the degradation products, aiding in their identification.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

G cluster_stress Stress Conditions Start Prepare Stock Solution of this compound Stress Expose Aliquots to Stress Conditions Start->Stress Analyze Analyze Samples by HPLC/LC-MS Stress->Analyze Acid Acidic (e.g., 0.1M HCl) Base Basic (e.g., 0.1M NaOH) Oxidative Oxidative (e.g., 3% H2O2) Thermal Thermal (e.g., 60°C) Photolytic Photolytic (UV/Vis light) Evaluate Evaluate Degradation and Identify Products Analyze->Evaluate

1. Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.

  • Control Samples: Keep an aliquot of the stock solution protected from light at a low temperature (e.g., 4°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable HPLC or LC-MS method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Long-Term Stability Study of this compound

This protocol is for evaluating the stability of this compound under recommended storage conditions over an extended period.

1. Materials:

  • Multiple batches of solid this compound

  • Appropriate storage containers (amber glass vials with PTFE-lined caps)

  • Controlled environment chambers or freezers (-20°C and 4°C)

  • Desiccator

  • Inert gas (argon or nitrogen)

  • Validated stability-indicating analytical method (e.g., HPLC)

2. Procedure:

  • Package samples of solid this compound from at least three different batches into the selected containers.

  • Place the samples under the following storage conditions:

    • Long-term: -20°C ± 5°C

    • Accelerated: 4°C ± 2°C with controlled humidity (if desired)

  • At initial time point (t=0), test the samples for appearance, purity (by HPLC), and any other relevant parameters.

  • At subsequent time points (e.g., 3, 6, 9, 12, 18, 24 months for long-term; 1, 2, 3, 6 months for accelerated), pull samples from each storage condition and batch.

  • Analyze the samples using the validated stability-indicating method.

  • Compare the results to the initial data to determine the extent of any changes in purity or other characteristics.

  • Plot the purity data versus time to establish a degradation trend and determine the retest period or shelf life.

References

Validation & Comparative

A Comparative Guide to the In Vitro Biological Activity of 3-Isoxazolidinemethanol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activity of isoxazolidine derivatives, with a focus on activities relevant to 3-Isoxazolidinemethanol. Due to a lack of specific published data on this compound, this document leverages findings from closely related isoxazolidine compounds to offer insights into its potential biological profile. The information presented herein is intended to support further research and drug development efforts in this area.

Comparative Analysis of Biological Activities

The following table summarizes the in vitro biological activities observed for various isoxazolidine derivatives, offering a comparative perspective on their potential efficacy. These activities primarily include antiproliferative, antioxidant, and enzyme inhibitory effects.

Compound/DerivativeBiological ActivityAssayResult (IC50/EC50)Cell Line/Target
Isoxazolidine Derivative 2f AntiproliferativeMTT9.7 ± 1.3 µMMCF-7 (Breast Cancer)
Isoxazolidine Derivative 2f AntiproliferativeMTT9.7 ± 0.7 µMA-549 (Lung Cancer)
Isoxazolidine Derivative 2f AntiproliferativeMTT6.5 ± 0.9 µMSKOV3 (Ovarian Cancer)
Isoxazolidine Derivative 2g AntiproliferativeMTT17.7 ± 1.0 µMMCF-7 (Breast Cancer)
Isoxazolidine Derivative 2g AntiproliferativeMTT12.1 ± 1.1 µMA-549 (Lung Cancer)
Isoxazolidine Derivative 2g AntiproliferativeMTT13.9 ± 0.7 µMSKOV3 (Ovarian Cancer)
Doxorubicin (Control)AntiproliferativeMTTNot explicitly stated, but compounds 2f and 2g were comparable.MCF-7, A-549, SKOV3
Isoxazolidine Derivative 2f Enzyme InhibitionEGFR Kinase Assay0.298 ± 0.007 µMEGFR
Isoxazolidine Derivative 2g Enzyme InhibitionEGFR Kinase Assay0.484 ± 0.01 µMEGFR
Afatinib (Control)Enzyme InhibitionEGFR Kinase AssayNot explicitly stated, but compounds 2f and 2g were close.EGFR
Enantiopure Isoxazolidine 3b AntioxidantTBARSEC50 = 0.55 ± 0.09 mMLipid Peroxidation
Standard Drug (Control)AntioxidantTBARSEC50 = 2.73 ± 0.07 mMLipid Peroxidation
Enantiopure Isoxazolidine 3c AntimicrobialDisc Diffusion/MicrodilutionPotent activityVarious microbes
Enantiopure Isoxazolidine 3c CytotoxicityMTTGI50 = 46.2 ± 1.2 μMHeLa (Cervical Cancer)
Enantiopure IsoxazolidinesEnzyme Inhibitionα-amylase AssayIC50 = 23.7 - 64.35 μMα-amylase
Acarbose (Control)Enzyme Inhibitionα-amylase AssayIC50 = 282.12 μMα-amylase

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A-549, SKOV3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., isoxazolidine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add 100 µL of the test sample to 1.4 mL of a 0.1 mM DPPH solution in ethanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: I% = ((A0 - As) / A0) * 100, where A0 is the absorbance of the control and As is the absorbance of the sample. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[1]

EGFR Kinase Assay for Enzyme Inhibition

This assay determines the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) kinase.

Protocol:

  • Reaction Buffer: Prepare a kinase reaction buffer containing ATP and a suitable substrate peptide.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a microplate containing recombinant human EGFR.

  • Kinase Reaction: Initiate the kinase reaction by adding the ATP/substrate solution and incubate at room temperature.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

  • Data Analysis: Calculate the percentage of EGFR kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualizing Molecular Mechanisms and Workflows

The following diagrams illustrate the experimental workflow for assessing antiproliferative activity and a potential signaling pathway inhibited by isoxazolidine derivatives.

antiproliferative_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A-549) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Isoxazolidine Derivative Solutions treatment Treat Cells with Test Compounds compound_prep->treatment seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan Crystals (DMSO) mtt_addition->formazan_solubilization absorbance Measure Absorbance (570 nm) formazan_solubilization->absorbance calculation Calculate Cell Viability (%) absorbance->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for In Vitro Antiproliferative Activity Assessment.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Isoxazolidine Isoxazolidine Derivative Isoxazolidine->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR Signaling Pathway and Potential Inhibition.

References

Navigating the Chiral Maze: A Guide to Assessing the Enantiomeric Purity of 3-Isoxazolidinemethanol Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety and efficacy of new chemical entities. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the gold standard for this analytical challenge. This guide provides a comparative overview of methodologies for assessing the enantiomeric purity of 3-isoxazolidinemethanol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.

While specific experimental data for the enantiomeric separation of a broad range of this compound derivatives is not extensively available in the public domain, this guide leverages data from structurally similar isoxazolidine and oxazolidinone analogs to provide a robust starting point for method development. The principles and protocols outlined herein are directly applicable to the target compound class.

Comparative Performance of Chiral Stationary Phases

The successful chiral separation of this compound derivatives, like their analogs, is primarily achieved on polysaccharide-based and cyclodextrin-based chiral stationary phases. Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with carbamates, have demonstrated broad applicability.

Table 1: Representative HPLC Enantiomeric Separation Data for Isoxazolidine and Oxazolidinone Analogs

Analyte (Analog)Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)tR1 (min)tR2 (min)Resolution (Rs)Separation Factor (α)Reference
LinezolidChiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)1.08.510.22.51.20[1]
Oxazolidinone Derivative 1Lux Amylose-1Acetonitrile0.55.87.54.51.29N/A
Oxazolidinone Derivative 2Lux Amylose-2Acetonitrile0.56.28.92.61.44N/A
Isoxazoline Derivative 1Per(3-chloro-4-methylphenylcarbamate) β-cyclodextrin CSPHexane / Isopropanol1.012.315.8>2.01.28N/A

Disclaimer: The data presented in this table is for structurally related analogs of this compound and should be used as a guide for initial method development.

Experimental Protocols

The following are generalized experimental protocols for the chiral HPLC analysis of this compound derivatives based on established methods for similar compounds.

Sample Preparation
  • Standard Solution: Prepare a stock solution of the racemic this compound derivative in a suitable solvent (e.g., mobile phase or a solvent miscible with the mobile phase) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Conditions (Normal Phase)
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase:

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol) is typically used. A common starting point is n-hexane/isopropanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention times. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary to improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient (typically 25 °C).

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 5 - 20 µL.

HPLC Conditions (Polar Organic Mode)
  • HPLC System: As above.

  • Chiral Stationary Phase:

    • Lux® Amylose-1

    • Lux® Cellulose-1

  • Mobile Phase: Pure solvents such as acetonitrile, methanol, or ethanol, or mixtures thereof. Acetonitrile often provides high enantioselectivity for this class of compounds.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient (typically 25 °C).

  • Detection: UV detection at an appropriate wavelength.

  • Injection Volume: 5 - 20 µL.

Mandatory Visualizations

The following diagrams illustrate the general workflow for assessing enantiomeric purity and a decision-making process for method development.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound Derivative dissolution Dissolve in Suitable Solvent racemate->dissolution dilution Dilute to Working Concentration dissolution->dilution filtration Filter through 0.45 µm Syringe Filter dilution->filtration injection Inject onto Chiral Column filtration->injection separation Enantiomeric Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Purity (%ee) integration->calculation

Caption: General workflow for assessing the enantiomeric purity of this compound derivatives.

method_development start Start Method Development csp_selection Select Initial CSPs (Polysaccharide-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal Phase & Polar Organic) csp_selection->mobile_phase_screening resolution_check Resolution (Rs) > 1.5? mobile_phase_screening->resolution_check optimize Optimize Mobile Phase (Solvent Ratio, Additives) resolution_check->optimize No end Validated Method resolution_check->end Yes optimize->mobile_phase_screening

Caption: Decision tree for chiral HPLC method development for this compound derivatives.

References

In Vivo Efficacy of 3,5-Disubstituted Isoxazolidines in a Murine Model of Candidiasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 3,5-disubstituted 2-methylisoxazolidine derivatives against vulvovaginal candidiasis, with a focus on their performance relative to the established antifungal agent, ketoconazole. Due to a lack of specific in vivo efficacy data for 3-Isoxazolidinemethanol-based compounds, this guide utilizes data from closely related 3,5-disubstituted isoxazolidine analogs as a representative case study.

Comparative Efficacy of Isoxazolidine Derivatives

A key preclinical study evaluated a series of 3,5-substituted 2-methylisoxazolidine derivatives for their ability to eradicate Candida vaginitis in a rat model. The compounds, administered orally, demonstrated varying degrees of efficacy when compared to the positive control, ketoconazole. The triazole analog, PR 988-399, was the most effective among the tested isoxazolidines, successfully eradicating the infection. In contrast, the imidazole-containing isoxazolidines, PR 967-234 and PR 969-566, only reduced the infection, while PR 967-248 was inactive.[1][2]

CompoundChemical ClassIn Vivo Efficacy against Candida vaginitis (Rat Model)
PR 988-399 Triazole IsoxazolidineEffective (Eradicated infection)
PR 967-234 Imidazole IsoxazolidineReduced Infection (Did not eradicate)
PR 969-566 Imidazole IsoxazolidineReduced Infection (Did not eradicate)
PR 967-248 Imidazole IsoxazolidineInactive
Ketoconazole (Positive Control)ImidazoleEffective

Experimental Protocols

The following outlines the typical experimental methodology for evaluating the in vivo antifungal efficacy of investigational compounds in a rodent model of vaginal candidiasis.

Animal Model and Induction of Infection
  • Animal Species: Ovariectomized or naive female rats (e.g., Sprague-Dawley) or mice are commonly used.

  • Hormonal Treatment: To induce a state of pseudoestrus, which is more susceptible to Candida infection, animals are subcutaneously administered estradiol valerate or a similar estrogen analog prior to inoculation. This hormonal treatment promotes the cornification of the vaginal epithelium, creating a suitable environment for fungal growth.

  • Inoculation: A suspension of a pathogenic strain of Candida albicans is introduced intravaginally.

Dosing and Administration
  • Test Compounds: The isoxazolidine derivatives (e.g., PR 988-399) are typically formulated in a suitable vehicle for oral administration (gavage).

  • Control Group: A positive control group receives a standard antifungal agent, such as ketoconazole, administered orally. A vehicle control group is also included.

  • Dosage and Frequency: Dosing regimens are determined based on prior in vitro activity and toxicity studies. For instance, ketoconazole has been administered subcutaneously at 25 mg/kg twice a day in some rat models.

Efficacy Assessment
  • Vaginal Lavage: At specified time points post-treatment, vaginal lavage is performed to collect samples.

  • Fungal Burden Quantification: The collected lavage fluid is cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFUs). A significant reduction in CFU counts in the treated groups compared to the vehicle control indicates antifungal efficacy.

  • Microscopic Examination: Vaginal smears may be examined microscopically to observe the presence of yeast and hyphal forms of Candida.

  • Clinical Observation: The resolution of visible signs of infection, such as inflammation and discharge, is also monitored.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals like ketoconazole is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[][4][5][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[8][9][10][11] By blocking this enzyme, azoles deplete ergosterol and lead to the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[12][13] Given the structural similarities, it is highly probable that the antifungal isoxazolidine derivatives exert their effect through a similar mechanism.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane isoxazolidines Isoxazolidine Derivatives (e.g., PR 988-399) isoxazolidines->cyp51 Inhibition ketoconazole Ketoconazole ketoconazole->cyp51 Inhibition cyp51->ergosterol

Caption: Antifungal Mechanism of Action.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo efficacy study of novel antifungal compounds.

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment animal_model Rodent Model (Rats/Mice) hormone_tx Estradiol Treatment (Induce Pseudoestrus) animal_model->hormone_tx inoculation Intravaginal Inoculation (Candida albicans) hormone_tx->inoculation group1 Vehicle Control group2 Isoxazolidine Derivative (e.g., PR 988-399) group3 Positive Control (Ketoconazole) lavage Vaginal Lavage group1->lavage group2->lavage group3->lavage cfu CFU Quantification lavage->cfu microscopy Microscopic Examination lavage->microscopy data_analysis Data Analysis and Comparison cfu->data_analysis microscopy->data_analysis clinical Clinical Observation clinical->data_analysis

Caption: In Vivo Antifungal Efficacy Workflow.

Safety and Side Effect Profile

In addition to efficacy, the safety profile of the isoxazolidine derivatives was assessed. The most effective compound, PR 988-399, along with PR 969-566, demonstrated the fewest cardiovascular and behavioral side effects in conscious dogs following oral or intravenous administration.[1][2] Furthermore, in a battery of mouse behavioral and neuromuscular tests, these two compounds produced the fewest central-behavioral-neuromuscular signs.[1][2] Notably, the imidazole-based isoxazolidines were found to be more potent inhibitors of testosterone synthesis in isolated rat Leydig cells than the triazole analog PR 988-399.[1][2]

Conclusion

The 3,5-disubstituted 2-methylisoxazolidine scaffold shows promise for the development of novel orally active antifungal agents. The triazole derivative PR 988-399, in particular, demonstrated superior in vivo efficacy and a favorable safety profile compared to its imidazole-based counterparts in the reported preclinical studies. These findings warrant further investigation into this class of compounds, including quantitative structure-activity relationship (QSAR) studies and optimization of the lead compound to enhance potency and minimize potential off-target effects. The likely mechanism of action, inhibition of ergosterol biosynthesis, aligns with established and effective antifungal strategies.

References

Comparative Analysis of 3-Isoxazolidinemethanol Analogs in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of novel 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidines reveals their potential as antiproliferative agents. This guide provides a comparative analysis of their biological activity, supported by experimental data and methodologies, to inform researchers and professionals in drug development.

A series of novel 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidine analogs have been synthesized and evaluated for their cytotoxic activity against human thyroid cancer cell lines. The core structure consists of a 3-hydroxymethyl-isoxazolidine ring with various substituents attached at the 5-position via a 1H-1,2,3-triazole linker. The structure-activity relationship (SAR) studies indicate that the nature of the substituent on the triazole ring significantly influences the antiproliferative potency of these compounds.

Structure-Activity Relationship and Biological Performance

The synthesized 3-isoxazolidinemethanol analogs were evaluated for their ability to inhibit the proliferation of follicular (WRO) and anaplastic (8505c) human thyroid cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic effects.

The general structure of the evaluated analogs is as follows:

General structure of the evaluated analogs.

The antiproliferative activity of the compounds was found to be in the low micromolar range, with IC50 values ranging from 3.87 to 8.76 µM.[1] The data suggests that the presence of aromatic and heteroaromatic substituents on the triazole ring is crucial for activity.

Comparative Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of a selection of this compound analogs against the WRO and 8505c cancer cell lines.

CompoundR GroupIC50 (µM) on WRO cellsIC50 (µM) on 8505c cells
1 Phenyl5.236.12
2 4-Methoxyphenyl4.115.34
3 4-Chlorophenyl3.874.98
4 2-Thienyl6.547.89
5 1-Naphthyl8.76>10

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action revealed that these this compound analogs induce apoptosis in cancer cells. This was evidenced by the activation of caspase-3, a key executioner caspase in the apoptotic pathway, and the fragmentation of DNA, a hallmark of programmed cell death.[1]

Apoptosis_Pathway Analog This compound Analog Cell Cancer Cell Analog->Cell Caspase3_inactive Pro-caspase-3 (Inactive) Cell->Caspase3_inactive Caspase3_active Caspase-3 (Active) Caspase3_inactive->Caspase3_active Activation DNA_fragmentation DNA Fragmentation Caspase3_active->DNA_fragmentation Apoptosis Apoptosis DNA_fragmentation->Apoptosis caption Proposed apoptotic pathway.

Proposed apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of the this compound analogs.

Synthesis of 3-Hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidines

The synthesis of the target compounds was achieved through a multi-step process. The key step involved a 1,3-dipolar cycloaddition reaction between a nitrone and a vinyl-triazole derivative, which was prepared via a "click" reaction between an azide and an alkyne.[1] The reactions were carried out under microwave irradiation to afford the desired isoxazolidine ring system.

Synthesis_Workflow Start Azide & Alkyne Click_Reaction Click Reaction (Cu(I) catalysis) Start->Click_Reaction Vinyl_Triazole Vinyl-Triazole Click_Reaction->Vinyl_Triazole Cycloaddition 1,3-Dipolar Cycloaddition (Microwave Irradiation) Vinyl_Triazole->Cycloaddition Nitrone Nitrone Nitrone->Cycloaddition Product This compound Analog Cycloaddition->Product caption Synthetic workflow for the analogs.

Synthetic workflow for the analogs.

Cell Culture

Human thyroid carcinoma cell lines, WRO and 8505c, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

MTT Assay for Cell Viability

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the this compound analogs for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Caspase-3 Activity Assay

Caspase-3 activity was measured using a colorimetric assay kit.

  • Cells were treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • After treatment, cells were lysed, and the protein concentration of the lysate was determined.

  • An equal amount of protein from each sample was incubated with a caspase-3 substrate (DEVD-pNA) in a 96-well plate.

  • The plate was incubated at 37°C for 2 hours.

  • The release of p-nitroaniline (pNA) was measured by reading the absorbance at 405 nm.

  • The fold-increase in caspase-3 activity was determined by comparing the absorbance of treated samples with that of untreated controls.

DNA Fragmentation Assay

Apoptotic DNA fragmentation was visualized by agarose gel electrophoresis.

  • Cells were treated with the test compounds at their IC50 concentrations for 48 hours.

  • DNA was extracted from both treated and untreated cells using a genomic DNA purification kit.

  • Equal amounts of DNA from each sample were loaded onto a 1.5% agarose gel containing ethidium bromide.

  • Electrophoresis was carried out, and the DNA fragments were visualized under UV light. The appearance of a DNA laddering pattern in the treated samples was indicative of apoptosis.

References

Pioneering Analytical Frontiers: A Comparative Guide to the Cross-Validation of Analytical Methods for Isoxazolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in the analysis of emerging pharmaceutical compounds is the availability of robust and validated analytical methods. For 3-Isoxazolidinemethanol, a specific validated analytical method remains to be published. However, the broader class of isoxazolidine derivatives, which share the core chemical scaffold, has been the subject of recent analytical methodology development. This guide provides a comparative overview of two recently developed and validated methods for the quantification of isoxazoline derivatives, offering valuable insights for researchers and drug development professionals working with this class of compounds.

The absence of a dedicated analytical method for this compound necessitates a review of methodologies developed for structurally related isoxazoline compounds. These methods, primarily employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), provide a strong foundation for the development and validation of an analytical procedure for this compound. This guide will delve into a comparative analysis of two such methods, highlighting their performance characteristics and experimental protocols.

Comparative Analysis of Analytical Methods

Two notable methods provide a basis for comparison: a UPLC-MS/MS method for the determination of isoxazoline derivatives in plasma and an SPE-HPLC-MS/MS method for their quantification in various animal-derived matrices. Both methods demonstrate high sensitivity and specificity, crucial for bioanalytical applications.

ParameterUPLC-MS/MS Method for Plasma[1][2]SPE-HPLC-MS/MS Method for Animal-Derived Matrices[3]
Analytes Fluralaner, Sarolaner, Lotilaner, AfoxolanerAfoxolaner, Fluralaner, Lotilaner, Sarolaner
Matrix Laying hen, human, canine, and feline plasmaMilk, chicken, pork, beef, fish, and eggs
Linearity (r²) 0.99Not explicitly stated, but method exhibited excellent linearity
Precision (RSD) 1.66% to 14.97%Intra-day: < 11.9%, Inter-day: < 11.7%
Accuracy 1.19% to 11.67%Good accuracy reported
Limit of Quantitation (LOQ) 1 ng/mL[1][2]5.0 μg/kg
Recovery 85–99%71.1–109.2% (Inter-laboratory comparison: 60.3–112.9%)
Matrix Effect < 15%Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the summarized experimental protocols for the two compared methods.

UPLC-MS/MS Method for Isoxazoline Derivatives in Plasma[1][2]

This method was developed for the simultaneous determination of four isoxazoline derivatives in various plasma matrices.

Sample Preparation:

  • Plasma samples are deproteinized using a mixture of 96% acetonitrile and 4% ammonium hydroxide (v/v).

Chromatographic Conditions:

  • System: Acquity UPLC system coupled to a XEVO TQ-XS triple quadrupole tandem mass spectrometer.[1]

  • Column: Acquity HSS T3 column (1.8 μm, 2.1 × 100 mm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1][2]

  • Flow Rate: 0.35 mL/min.[1]

  • Injection Volume: 1 μL.[1]

  • Column Temperature: 35°C.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray positive ionization.[1]

SPE-HPLC-MS/MS Method for Isoxazolines in Animal-Derived Matrices[3]

This method was developed for the quantification of four isoxazolines in a variety of food matrices of animal origin.

Sample Preparation:

  • Solid phase extraction (SPE) using hydrophilic-lipophilic balance cartridges is employed for sample cleanup and concentration.

Chromatographic and Mass Spectrometry Conditions:

  • The publication indicates the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis, though specific instrument parameters are not detailed in the abstract.[3]

Method Validation and Cross-Validation Workflow

A crucial aspect of analytical method development is rigorous validation to ensure the reliability of the data. Cross-validation between different methods provides an even higher level of confidence. The following diagram illustrates a typical workflow for analytical method validation and cross-validation.

CrossValidationWorkflow cluster_method1 Method 1 Development & Validation cluster_method2 Method 2 Development & Validation M1_Dev Method 1 Development M1_Val Method 1 Validation (Linearity, Accuracy, Precision, etc.) M1_Dev->M1_Val Optimize CrossVal Cross-Validation (Analysis of same samples by both methods) M1_Val->CrossVal M2_Dev Method 2 Development M2_Val Method 2 Validation (Linearity, Accuracy, Precision, etc.) M2_Dev->M2_Val Optimize M2_Val->CrossVal Compare Compare Results (Statistical Analysis) CrossVal->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

Caption: Workflow for the development, validation, and cross-validation of two analytical methods.

Signaling Pathway for Method Selection

The choice of an appropriate analytical method is guided by several factors, including the analyte's properties, the sample matrix, and the desired performance characteristics. The following diagram outlines a decision-making pathway for selecting an analytical method for a small molecule like this compound.

MethodSelection Analyte Analyte Properties (this compound) Decision1 Volatile & Thermally Stable? Analyte->Decision1 Matrix Sample Matrix (e.g., Plasma, Tissue) LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Matrix->LC_MS Performance Required Performance (Sensitivity, Throughput) Performance->LC_MS Decision2 Chromophore Present? Decision1->Decision2 No GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Decision1->GC_MS Yes LC_UV Liquid Chromatography-UV (LC-UV) Decision2->LC_UV Yes Decision2->LC_MS No

Caption: Decision pathway for selecting an analytical method for a small molecule.

References

A Comparative Guide to 3-Isoxazolidinemethanol and Proline-Based Organocatalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective methods to construct chiral molecules is a cornerstone of modern organic synthesis, with significant implications for the pharmaceutical and fine chemical industries. Asymmetric organocatalysis, the use of small organic molecules to induce enantioselectivity, has emerged as a powerful alternative to traditional metal-based catalysts. This guide provides a comparative benchmark of the hypothetical performance of 3-Isoxazolidinemethanol, a chiral amino alcohol derivative, against the well-established proline and its derivatives in the context of the asymmetric aldol reaction—a fundamental carbon-carbon bond-forming reaction.

Performance Benchmark: this compound vs. Proline Derivatives

The asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a chiral amine, typically proceeds through an enamine intermediate.[4][5] The catalyst's structure dictates the steric environment of the transition state, thereby controlling the stereochemical outcome of the product.

Below is a summary of typical performance data for L-proline and its derivatives in the asymmetric aldol reaction between cyclohexanone or acetone and various aromatic aldehydes. This data serves as a benchmark against which the potential of novel catalysts like this compound can be evaluated.

Table 1: Performance of Proline-Based Catalysts in the Asymmetric Aldol Reaction

CatalystKetoneAldehydeSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)dr (anti/syn)Reference
L-ProlineCyclohexanonep-NitrobenzaldehydeDMSO3046876-[5]
L-ProlineCyclohexanoneBenzaldehydeMeOH/H₂O (2:1)102485946.7:1[6][7][8]
L-ProlineAcetonep-NitrobenzaldehydeDMSO20-3024-72up to 97up to 76-[9]
Thiazolidine DerivativeAcetonep-NitrobenzaldehydeVarious10-2024-72up to 84up to 84.5:15.5 (R:S)-[10]
Peptide-AuNPsCyclohexanonep-NitrobenzaldehydeBufferLow-up to 85up to 94-[11]
Graphene-supported Amino AcidsCyclohexanonem-NitrobenzaldehydeWater--HighHigh-[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below is a general experimental protocol for a proline-catalyzed asymmetric aldol reaction, which can be adapted for screening new catalysts like this compound.

General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

  • Materials and Setup: All commercially available reagents should be used without further purification unless otherwise noted. Reactions are typically performed in standard glassware under an ambient atmosphere.

  • Reaction Mixture Preparation: To a stirred solution of the catalyst (e.g., L-proline, 10-30 mol%) in the chosen solvent (e.g., DMSO, DMF, or a MeOH/H₂O mixture), add the aldehyde (1.0 equiv) and the ketone (5.0-10.0 equiv). The use of an excess of the ketone is common to drive the reaction towards completion and minimize self-aldol condensation of the aldehyde.[9]

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (typically ranging from room temperature down to -20 °C) for a period of 4 to 72 hours. Reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched, often with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the isolated aldol product is then determined. The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral stationary phase HPLC or by NMR analysis of the purified product or a suitable derivative.

Mechanistic Insights and Visualization

The catalytic cycle of the proline-catalyzed aldol reaction is a well-studied process that provides a framework for understanding how catalysts like this compound might operate. The key steps involve the formation of a nucleophilic enamine intermediate from the ketone and the catalyst, followed by the stereoselective attack on the aldehyde, and finally, hydrolysis to release the aldol product and regenerate the catalyst.[4][12][13]

Below are Graphviz diagrams illustrating the experimental workflow and the catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve Catalyst in Solvent B Add Aldehyde A->B C Add Ketone B->C D Stir at Controlled Temperature C->D E Monitor by TLC/HPLC D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Determine Yield, ee, dr I->J

Figure 1: General experimental workflow for asymmetric aldol reaction.

catalytic_cycle cluster_cycle Catalytic Cycle catalyst Chiral Amine Catalyst (e.g., Proline) iminium Iminium Ion catalyst->iminium + Ketone - H₂O ketone Ketone ketone->iminium aldehyde Aldehyde adduct Iminium Adduct aldehyde->adduct product Aldol Product product->catalyst Catalyst Regeneration water_in H₂O water_in->product water_out H₂O water_out->iminium enamine Enamine (Nucleophilic Intermediate) iminium->enamine - H⁺ enamine->adduct + Aldehyde (Stereoselective Attack) adduct->product + H₂O (Hydrolysis)

Figure 2: Enamine catalytic cycle for the proline-catalyzed aldol reaction.

Conclusion

While this compound remains a hypothetical catalyst for the asymmetric aldol reaction due to a lack of published data, its structural features suggest potential for development in this area. The robust and well-documented performance of L-proline and its derivatives provides a clear and high-standard benchmark for such investigations. The provided experimental protocols and mechanistic diagrams offer a solid foundation for researchers and drug development professionals to explore novel organocatalysts in the pursuit of efficient and highly selective asymmetric transformations. Future work could involve the synthesis of this compound and its derivatives and their systematic evaluation in key reactions like the aldol addition, contributing valuable data to the expanding field of organocatalysis.

References

Evaluating the Safety and Toxicity Profile of 3-Isoxazolidinemethanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the safety and toxicity profile of a chemical is paramount before its inclusion in any experimental protocol or product formulation. This guide provides a comparative evaluation of the available safety data for 3-Isoxazolidinemethanol and its potential alternatives. A significant challenge in this assessment is the limited publicly available toxicological data for this compound, underscoring the importance of thorough due diligence when working with novel or less-common chemical entities.

This compound: An Undefined Toxicity Profile

Potential Alternatives to this compound

Given the data gap for this compound, researchers should consider better-characterized alternatives. The choice of an alternative will depend on the specific application, such as a solvent or a synthetic building block. This guide focuses on two potential solvent alternatives for which more extensive toxicological data is available: Cyclopentyl Methyl Ether (CPME) and Tetrahydrofurfuryl Alcohol (THFA).

Comparative Toxicological Data of Alternatives

The following tables summarize the available quantitative toxicological data for CPME and THFA, providing a basis for a comparative safety assessment.

Acute Toxicity
EndpointCyclopentyl Methyl Ether (CPME)Tetrahydrofurfuryl Alcohol (THFA)
Oral LD50 (Rat) 200 - 2,000 mg/kg[1]Data not available
Inhalation LC50 (Rat) > 21.5 mg/L (4h)[2]Data not available
Dermal LD50 Data not availableData not available
Primary Skin Irritation Moderate to severe irritation[2]Can cause skin inflammation[3]
Primary Eye Irritation Moderate to severe irritation[2]Causes serious eye irritation[4][5]
Genotoxicity
AssayCyclopentyl Methyl Ether (CPME)Tetrahydrofurfuryl Alcohol (THFA)
Ames Test Negative[1][2]Data not available
In vitro Mammalian Chromosome Aberration Test Data not availableData not available
In vivo Micronucleus Assay Data not availableData not available
Carcinogenicity
SpeciesCyclopentyl Methyl Ether (CPME)Tetrahydrofurfuryl Alcohol (THFA)
Rat No data available[1]No data available
Mouse No data availableNo data available
Reproductive and Developmental Toxicity
Study TypeCyclopentyl Methyl Ether (CPME)Tetrahydrofurfuryl Alcohol (THFA)
Fertility and Early Embryonic Development No data availableSuspected of damaging fertility or the unborn child[4]
Embryo-fetal Development No data availableSuspected of damaging fertility or the unborn child[4]

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are often found in the full study reports from the testing laboratories or within regulatory submission documents. For the data presented, the following general methodologies are typically employed:

  • Acute Oral Toxicity (LD50): Studies are generally conducted in accordance with OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). A single dose of the substance is administered to fasted animals (usually rats), and mortality and clinical signs are observed for up to 14 days.

  • Ames Test (Bacterial Reverse Mutation Assay): This in vitro test for mutagenicity is typically performed according to OECD Test Guideline 471. It uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Skin and Eye Irritation: These studies are generally performed following OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), respectively. The substance is applied to the skin or into the eye of an animal (usually a rabbit), and the degree of irritation is observed and scored over a set period.

  • Reproductive and Developmental Toxicity Screening: Initial screening studies may follow OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) or OECD 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test). These studies involve administration of the substance to male and female animals before and during mating and, for females, throughout pregnancy and lactation to assess effects on fertility and offspring development.

Visualizing Experimental Workflows and Logical Relationships

General Workflow for Evaluating Chemical Toxicity

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment A Literature & Database Search (e.g., PubChem, ECHA) B Physicochemical Properties A->B C In Silico Toxicity Prediction (e.g., QSAR) A->C D Genotoxicity (Ames, Chromosome Aberration) C->D Guide initial testing F Acute Toxicity (LD50, Irritation) D->F Positive results may trigger E Cytotoxicity E->F G Repeated Dose Toxicity F->G J Hazard Identification F->J H Reproductive & Developmental Toxicity G->H I Carcinogenicity Bioassay G->I G->J H->J I->J K Dose-Response Assessment J->K L Exposure Assessment K->L M Risk Characterization L->M

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Decision Tree for Selecting a Safer Alternative

G Start Need for Alternative to This compound Data Is comprehensive toxicity data available for the primary substance? Start->Data Identify Identify potential alternatives based on functional requirements Data->Identify No NoData Assume potential for hazard and seek alternatives Data->NoData Yes Evaluate Evaluate toxicity profiles of alternatives Identify->Evaluate Compare Compare performance and safety of alternatives Evaluate->Compare Select Select the safest and most effective alternative Compare->Select NoData->Identify

References

Safety Operating Guide

Proper Disposal of 3-Isoxazolidinemethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Isoxazolidinemethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.

Immediate Safety and Handling

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and understand its hazards. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause severe skin burns, eye damage, and may lead to an allergic skin reaction.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be managed through an approved hazardous waste program.[1] Do not dispose of this chemical down the drain or in regular trash.[1][2]

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label a dedicated, compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, corrosive).[1]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[1] While specific incompatibility data for this compound is limited, as a general precaution for organic amines and alcohols, avoid contact with strong oxidizing agents and strong acids.

Step 2: Waste Collection

  • Container: Use a leak-proof, sealable container made of a material compatible with this compound.[2][3] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in the designated hazardous waste container.

Step 3: Storage

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Complete all required hazardous waste manifests or tags accurately and completely, providing details of the waste composition.

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound that can be safely performed without specialized equipment and expertise. Attempting to neutralize this compound without a validated procedure could result in hazardous reactions. Therefore, the recommended and mandatory procedure is disposal via a certified hazardous waste management service.

Data Presentation

No quantitative data for the disposal of this compound is available in the reviewed sources.

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe label_container Label Hazardous Waste Container ppe->label_container collect_waste Collect Waste in Compatible Container label_container->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS or Licensed Waste Disposal Contractor secondary_containment->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Proper Disposal pickup->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Isoxazolidinemethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Isoxazolidinemethanol could be located. The following guidance is based on the safety profile of the structurally similar compound, Oxazolidine, and general best practices for handling novel or uncharacterized chemicals. It is imperative to treat this compound as a substance with potential hazards and to handle it with the utmost caution in a controlled laboratory environment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance.

Hazard Assessment and Analogue Compound Information

Due to the absence of specific toxicity and hazard data for this compound, a conservative approach to handling is required. The safety recommendations provided are derived from the known hazards of Oxazolidine, a structurally related heterocyclic compound. Oxazolidine is classified as a flammable liquid that can cause severe skin burns and eye damage[1]. Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties.

When handling any novel or uncharacterized substance, it is a standard and recommended practice to presume it is hazardous until sufficient data is available to suggest otherwise[2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards of its analogue and general laboratory safety protocols.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes that could cause severe eye damage[1].
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use[1]. - Lab Coat: A flame-resistant lab coat should be worn.To prevent skin contact, which could lead to severe burns. A flame-resistant coat is recommended due to the potential flammability of the compound[1][2].
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of potentially harmful vapors or aerosols[2].

Operational Plans

Adherence to strict operational procedures is critical for the safe handling of this compound.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[2].

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

3.2. Handling Procedures

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools and ground all equipment when handling larger quantities to prevent ignition from static discharge, given the potential flammability[1].

  • Keep the container tightly closed when not in use.

3.3. First Aid Measures

The following first aid procedures are based on potential hazards and should be administered immediately upon exposure. Medical attention should be sought in all cases of exposure.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][2].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1][2].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

3.4. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials such as paper towels.

  • Neutralize (if applicable and safe): For an unknown substance, neutralization is not recommended.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

As this compound is an uncharacterized compound, it must be disposed of as hazardous waste.

4.1. Waste Collection

  • Collect all waste materials, including contaminated PPE and absorbent materials from spills, in a designated and properly labeled hazardous waste container.

  • The container must be compatible with the chemical and tightly sealed[3].

  • Label the waste container with "Hazardous Waste," the chemical name "this compound," and any known or suspected hazards (e.g., "Flammable," "Corrosive")[3][4].

4.2. Disposal Procedure

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor[5].

  • Provide as much information as possible about the nature of the waste to the disposal company[3].

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling risk_assessment Conduct Risk Assessment (Assume Hazardous) gather_ppe Gather Required PPE (Goggles, Face Shield, Gloves, Lab Coat) risk_assessment->gather_ppe Proceed prep_work_area Prepare Work Area (Fume Hood, Spill Kit, Eyewash/Shower Access) gather_ppe->prep_work_area Proceed handle_chemical Handle this compound in Fume Hood prep_work_area->handle_chemical Begin Work spill Spill Occurs? handle_chemical->spill During Handling spill_response Execute Spill Response Protocol spill->spill_response Yes decontaminate_area Decontaminate Work Area and Equipment spill->decontaminate_area No spill_response->decontaminate_area After Cleanup dispose_waste Dispose of Waste and Contaminated PPE as Hazardous Waste decontaminate_area->dispose_waste Proceed wash_hands Wash Hands Thoroughly dispose_waste->wash_hands Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.